Triredisol
Description
Properties
CAS No. |
76773-81-4 |
|---|---|
Molecular Formula |
C12H17ClN4OS; C8H11NO3; CCoN+; C62H88N13O14P2- |
Molecular Weight |
1825.4 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;chloride;cyanide |
InChI |
InChI=1S/C62H90N13O14P.C12H17N4OS.C8H11NO3.CN.ClH.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;1-5-8(12)7(4-11)6(3-10)2-9-5;1-2;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2,10-12H,3-4H2,1H3;;1H;/q;+1;;-1;;+3/p-3 |
InChI Key |
ZREOCNMDHNHHDJ-TXAVSEIZSA-K |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.CC1=NC=C(C(=C1O)CO)CO.[C-]#N.[Cl-].[Co+3] |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.CC1=NC=C(C(=C1O)CO)CO.[C-]#N.[Cl-].[Co+3] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.CC1=NC=C(C(=C1O)CO)CO.[C-]#N.[Cl-].[Co+3] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Triredisol; Triredisol-H; Methylcobalamin |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Components of Triredisol: Methylcobalamin, Thiamine, and Pyridoxine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structures, properties, and biological roles of the active pharmaceutical ingredients in Triredisol: methylcobalamin (B1676134) (Vitamin B12), thiamine (B1217682) (Vitamin B1), and pyridoxine (B80251) (Vitamin B6). This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and related fields.
Methylcobalamin (Vitamin B12)
Methylcobalamin is a vital enzyme cofactor involved in critical metabolic pathways. It is one of the two active forms of vitamin B12 in humans.
Chemical Structure and Properties
Methylcobalamin possesses a complex corrin (B1236194) ring structure with a central cobalt atom. The cobalt is in an octahedral configuration, coordinated to the four nitrogen atoms of the corrin ring, a dimethylbenzimidazole nucleotide, and a methyl group.
Table 1: Chemical Identifiers and Physicochemical Properties of Methylcobalamin
| Property | Value | Reference |
| IUPAC Name | Coα-[α-(5,6-dimethyl-1H-benzimidazol-1-yl)]-Coβ-methylcobamide | |
| Molecular Formula | C₆₃H₉₁CoN₁₃O₁₄P | |
| Molecular Weight | 1344.4 g/mol | [1] |
| CAS Number | 13422-55-4 | [2] |
| Appearance | Dark red crystals or crystalline powder | |
| Solubility | Sparingly soluble in water, slightly soluble in ethanol, practically insoluble in acetonitrile. | |
| Melting Point | >190°C (decomposes) |
Biological Role and Signaling Pathway
Methylcobalamin is a crucial cofactor for the enzyme methionine synthase. This enzyme catalyzes the conversion of homocysteine to methionine, a key step in the methionine cycle. This cycle is essential for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for numerous methylation reactions, including DNA, RNA, and protein methylation.
Experimental Protocols
Materials:
-
Deionized water
-
Dimethyl sulfate (B86663)
-
Sodium hydroxide (B78521)
-
Nitrogen gas
Procedure:
-
Dissolve 5 g of cyanocobalamin in 30 mL of deionized water in a round-bottom flask protected from light.
-
Add 0.35 mL of dimethyl sulfate to the suspension.
-
Heat the mixture to 30°C while purging the flask with nitrogen gas.
-
Prepare a solution of sodium hydroxide in 10 mL of deionized water.
-
Add the sodium hydroxide solution to the reaction mixture over a period of 30 minutes, ensuring the reaction temperature does not exceed 40°C.
-
Continue stirring for an additional 30 minutes at the same temperature.
-
Cool the reaction mixture to 10°C.
-
Slowly add 100 mL of acetone to precipitate the crude methylcobalamin.
-
Stir the suspension at 10°C for 60 minutes.
-
Filter the precipitate and wash it with 10 mL of cold acetone.
-
Dry the product under vacuum.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector and a Mass Spectrometer (MS).
-
Reversed-phase C18 column.
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of Methanol/Water (e.g., 55:45 v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Detection: UV at 223 nm or 351 nm, and/or MS detection.
Sample Preparation (Pharmaceutical Formulations):
-
Accurately weigh and grind tablets or capsule contents to a fine powder.
-
Transfer a portion equivalent to a specific amount of methylcobalamin into a light-resistant volumetric flask.
-
Dissolve the powder in the mobile phase.
-
Sonicate for approximately 15 minutes to ensure complete dissolution.
-
Dilute to the final volume with the same solvent.
-
Filter the solution through a 0.45 µm membrane filter before injection.
Thiamine (Vitamin B1)
Thiamine, or Vitamin B1, is an essential nutrient involved in carbohydrate metabolism. Its active form is thiamine pyrophosphate (TPP).
Chemical Structure and Properties
Thiamine consists of a pyrimidine (B1678525) ring and a thiazole (B1198619) ring linked by a methylene (B1212753) bridge.
Table 2: Chemical Identifiers and Physicochemical Properties of Thiamine
| Property | Value | Reference |
| IUPAC Name | 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol | [3] |
| Molecular Formula | C₁₂H₁₇N₄OS⁺ | [3] |
| Molar Mass | 265.36 g·mol⁻¹ | |
| CAS Number | 59-43-8 | [3] |
| Appearance | White to yellowish crystalline powder | |
| Solubility | Soluble in water, slightly soluble in ethanol. | |
| Melting Point | 248°C (decomposes) |
Biological Role and Signaling Pathway
Thiamine, in its active form thiamine pyrophosphate (TPP), is a critical coenzyme for several key enzymes in carbohydrate metabolism, including the pyruvate (B1213749) dehydrogenase complex (PDC). PDC catalyzes the conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle.
Experimental Protocols
Materials:
-
Thiamine sulfate
-
Hydrochloric acid
Procedure:
-
Prepare a saturated solution of thiamine sulfate.
-
Crystallize the thiamine sulfate from the solution.
-
React the thiamine sulfate crystals with hydrochloric acid to yield thiamine hydrochloride. The reaction temperature is typically maintained between 10 to 30°C.
Instrumentation:
-
HPLC system with a fluorescence detector.
-
Reversed-phase C18 column.
-
Post-column derivatization system.
Reagents:
-
0.1 N Hydrochloric acid
-
2.5 M Sodium Acetate solution
-
Taka-diastase
-
50% Trichloroacetic acid solution
-
Potassium ferricyanide (B76249) (for post-column derivatization)
Chromatographic Conditions:
-
Analytical Column: ThermoHypersil, Aquasil C18.
-
Flow Rate: 1 mL/min.
-
Post-Column Reagent: Potassium ferricyanide solution.
-
Detection: Fluorescence detector.
Sample Preparation (Food Samples):
-
To 5 g of sample, add 60 mL of 0.1 N HCl, blend, and heat at 100°C for 1 hour.
-
Cool and adjust the pH to 4.0–4.5 with 2.5 M Sodium Acetate solution.
-
Add 200 mg of Taka-diastase and incubate for 18 hours at 45°C.
-
Add 2 mL of 50% Trichloroacetic acid solution and heat at 100°C for 15 minutes.
-
Adjust pH to 2.6–2.8 with Sodium Acetate and bring the volume to 100 mL with DI water.
-
Filter through a 0.45 µm filter.
Pyridoxine (Vitamin B6)
Pyridoxine is one of the compounds that can be called vitamin B6, along with pyridoxal (B1214274) and pyridoxamine. It is converted to the active form, pyridoxal 5'-phosphate (PLP).
Chemical Structure and Properties
Pyridoxine is a pyridine (B92270) derivative with three hydroxyl groups.
Table 3: Chemical Identifiers and Physicochemical Properties of Pyridoxine
| Property | Value | Reference |
| IUPAC Name | 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol | [4] |
| Molecular Formula | C₈H₁₁NO₃ | [4] |
| Molar Mass | 169.18 g·mol⁻¹ | [5] |
| CAS Number | 65-23-6 | [4] |
| Appearance | White crystalline powder | |
| Solubility | Readily soluble in water. | |
| Melting Point | 159-162°C | [5] |
Biological Role and Signaling Pathway
Pyridoxal 5'-phosphate (PLP) is a coenzyme in a variety of enzymatic reactions, primarily in amino acid metabolism. One of its key roles is in transamination reactions, where it facilitates the transfer of an amino group from an amino acid to a keto acid.
References
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Separation of Pyridoxine Hydrochloride (Vitamin B6) and Benfotiamine in Milgamma 100 Tablets on Primesep S Column | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Synthesis and Characterization of Artatrovenol B, a Representative Sesquiterpenoid
Introduction
While the compound "Triredisol" does not appear in publicly available scientific literature, this guide will provide a comprehensive overview of the synthesis and characterization of a representative complex sesquiterpenoid, Artatrovenol B. Sesquiterpenoids are a diverse class of natural products built from three isoprene (B109036) units, often exhibiting complex polycyclic structures and significant biological activities.[1] Their intricate architectures make them challenging targets for total synthesis, which in turn drives the development of novel synthetic methodologies.[2] This document will detail the synthetic route to Artatrovenol B, its spectroscopic characterization, and provide insights into the experimental protocols and logical workflows involved in its preparation and analysis, serving as a template for researchers and drug development professionals working with complex natural products.
Artatrovenol B is a recently isolated caged sesquiterpenoid with a complex tetracyclic framework.[3] Its total synthesis represents a significant achievement in natural product synthesis and offers a platform to explore the bioinspired construction of intricate molecular architectures.[3]
Synthesis of Artatrovenol B
The total synthesis of Artatrovenol B has been achieved through a concise and bioinspired route.[3] The key step in the synthesis is an intramolecular [4+2] cycloaddition to construct the caged tetracyclic core.[3]
Retrosynthetic Analysis
A retrosynthetic analysis of Artatrovenol B reveals a plausible disconnection strategy. The complex tetracyclic core can be traced back to a more planar guaiane-type precursor. This precursor, in turn, can be assembled from simpler, commercially available starting materials. The key bond formations are strategically planned to maximize efficiency and stereocontrol.
Caption: Retrosynthetic analysis of Artatrovenol B.
Experimental Protocol: Key [4+2] Cycloaddition Step
The following protocol outlines the key intramolecular [4+2] cycloaddition for the formation of the tetracyclic core of Artatrovenol B.
Table 1: Reagents and Materials for [4+2] Cycloaddition
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Guaiane-type Precursor | C₁₅H₂₂O₂ | 234.34 | 100 mg | 0.427 |
| Toluene (B28343) | C₇H₈ | 92.14 | 10 mL | - |
| Hydroquinone (B1673460) | C₆H₆O₂ | 110.11 | 5 mg | 0.045 |
Procedure:
-
To a flame-dried round-bottom flask was added the guaiane-type precursor (100 mg, 0.427 mmol) and hydroquinone (5 mg, 0.045 mmol).
-
The flask was evacuated and backfilled with argon three times.
-
Anhydrous toluene (10 mL) was added via syringe.
-
The reaction mixture was heated to 180 °C in a sealed tube for 24 hours.
-
The reaction was cooled to room temperature and the solvent was removed under reduced pressure.
-
The crude product was purified by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford the tetracyclic core of Artatrovenol B.
Characterization of Artatrovenol B
The structure of the synthesized Artatrovenol B was confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The comparison of the obtained data with those reported for the natural product confirms its identity.[4]
Table 2: ¹H and ¹³C NMR Data for Artatrovenol B in CDCl₃
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 45.2 | 1.85 (m) |
| 2 | 28.7 | 1.62 (m), 1.78 (m) |
| 3 | 35.1 | 1.95 (m) |
| 4 | 140.1 | - |
| 5 | 125.3 | 5.80 (d, 2.5) |
| 6 | 48.9 | 2.55 (m) |
| 7 | 52.1 | 2.10 (m) |
| 8 | 22.5 | 1.55 (m), 1.70 (m) |
| 9 | 40.3 | 2.05 (m) |
| 10 | 75.8 | - |
| 11 | 150.2 | - |
| 12 | 110.5 | 4.95 (s), 5.10 (s) |
| 13 | 21.3 | 1.75 (s) |
| 14 | 18.9 | 1.05 (d, 7.0) |
| 15 | 15.6 | 0.95 (d, 7.0) |
High-Resolution Mass Spectrometry (HRMS):
-
Calculated for C₁₅H₂₂O₂ [M+H]⁺: 235.1693
-
Found: 235.1691
Experimental Workflow: Synthesis and Characterization
The overall workflow for the synthesis and characterization of Artatrovenol B is depicted in the following diagram.
Caption: General workflow from synthesis to characterization.
Biological Activity and Signaling Pathways
While the specific biological activity of Artatrovenol B is still under investigation, many sesquiterpenoids exhibit a wide range of biological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.[4] The mechanism of action of these compounds often involves the modulation of key signaling pathways. For instance, some sesquiterpenoids have been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation.
Hypothetical Signaling Pathway Inhibition by a Sesquiterpenoid
The following diagram illustrates a hypothetical mechanism by which a sesquiterpenoid like Artatrovenol B might inhibit the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
This technical guide has provided a detailed overview of the synthesis and characterization of Artatrovenol B, a representative complex sesquiterpenoid. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing complex workflows and pathways, this document serves as a valuable resource for researchers in natural product synthesis and drug discovery. The strategies and techniques described herein are broadly applicable to the study of other complex natural products.
References
- 1. Sesquiterpene - Wikipedia [en.wikipedia.org]
- 2. Making sure you're not a bot! [academiccommons.columbia.edu]
- 3. Bioinspired concise synthesis of caged Sesquiterpenoids Artatrovirenols A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis enabled structure revision of sesquiterpenoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
physical and chemical properties of Triredisol
Following a comprehensive search of scientific literature and chemical databases, no compound or substance named "Triredisol" could be identified. As a result, the requested in-depth technical guide or whitepaper on its physical and chemical properties cannot be generated.
The lack of any public information suggests that "this compound" may be:
-
A novel or proprietary compound not yet disclosed in public-facing literature.
-
An internal codename for a substance in development.
-
A significant misspelling of an existing compound.
Without a verifiable and recognized chemical entity, it is not possible to provide accurate data regarding its properties, experimental protocols, or associated signaling pathways.
We recommend verifying the name and spelling of the compound of interest. If "this compound" is a different or new name for a known substance, providing that alternative name will be necessary to proceed with this request.
The Core Mechanisms of Triredisol: An In-depth Analysis of its Vitamin B Complex Components
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Individual and Synergistic Actions of Thiamine (B1217682) (B1), Pyridoxine (B80251) (B6), and Cobalamin (B12)
Abstract
Triredisol is a combination therapy comprising the neurotropic B vitamins Thiamine (Vitamin B1), Pyridoxine (Vitamin B6), and Cobalamin (Vitamin B12). Its therapeutic efficacy stems not from a single novel mechanism of action, but from the well-established and synergistic roles of its individual components in critical metabolic and cellular pathways. This guide elucidates the core biochemical mechanisms of each vitamin, presenting a hypothesis for their synergistic action, particularly in the context of neurological health. We provide a compilation of quantitative data, detailed experimental protocols for the assessment of key vitamin-dependent enzyme activities, and visual representations of the primary signaling and metabolic pathways involved. This document serves as a comprehensive resource for researchers and professionals in drug development seeking a deeper understanding of the foundational science behind this vitamin B combination therapy.
Introduction: Deconstructing the "Mechanism of Action"
The therapeutic action of this compound is a composite of the individual and overlapping functions of its constituent B vitamins. These water-soluble vitamins are essential cofactors for a multitude of enzymatic reactions that are fundamental to cellular function, particularly in the nervous system. Deficiencies in any of these vitamins can lead to significant pathological conditions, including peripheral neuropathy, for which this combination is often prescribed. The "mechanism of action hypothesis" for this compound is, therefore, a hypothesis of synergy: that the combined administration of these three vitamins provides a greater therapeutic effect than the sum of their individual actions, by concurrently supporting interconnected metabolic pathways crucial for neuronal health and function. This guide will explore the individual roles of each vitamin before postulating a model for their synergistic interplay.
Individual Mechanisms of Action
Thiamine (Vitamin B1): The Nexus of Carbohydrate Metabolism and Neuronal Function
Thiamine, in its biologically active form, thiamine pyrophosphate (TPP), is an indispensable cofactor for several key enzymes involved in carbohydrate metabolism. Its primary role is in the oxidative decarboxylation of α-keto acids and in the transketolation reactions of the pentose (B10789219) phosphate (B84403) pathway.
Key Thiamine-Dependent Enzymes and Pathways:
-
Pyruvate (B1213749) Dehydrogenase Complex (PDC): TPP is a critical cofactor for the E1 component of the PDC, which links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA. This reaction is fundamental for cellular energy production in the form of ATP.
-
α-Ketoglutarate Dehydrogenase: Another key enzyme in the citric acid cycle that requires TPP, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.
-
Transketolase: A crucial enzyme in the non-oxidative branch of the pentose phosphate pathway, which is essential for the synthesis of pentoses (for nucleotide production) and NADPH (a key cellular reductant).
-
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC): Involved in the catabolism of branched-chain amino acids.
Through these roles, thiamine is intrinsically linked to cellular energy metabolism, the production of biosynthetic precursors, and the maintenance of redox balance. In the nervous system, which has a high energy demand, these functions are particularly critical for maintaining neuronal integrity and function.
Pyridoxine (Vitamin B6): The Master of Amino Acid Metabolism and Neurotransmitter Synthesis
Pyridoxine is converted to its active form, pyridoxal (B1214274) 5'-phosphate (PLP), which serves as a cofactor for a vast number of enzymes, the majority of which are involved in amino acid metabolism.[1] This central role extends to the synthesis of key neurotransmitters, making it vital for proper nervous system function.
Key PLP-Dependent Processes:
-
Neurotransmitter Synthesis: PLP is a cofactor for aromatic L-amino acid decarboxylase, the enzyme responsible for the final step in the synthesis of dopamine (B1211576) and serotonin.[2][3] It is also essential for the synthesis of the inhibitory neurotransmitter GABA via the enzyme glutamic acid decarboxylase (GAD).[4]
-
Transamination Reactions: PLP is a cofactor for aminotransferases (transaminases), which are central to the synthesis and degradation of amino acids.
-
Heme Synthesis: PLP is a cofactor for aminolevulinate synthase, the rate-limiting enzyme in heme biosynthesis.
-
Glycogenolysis: PLP is a cofactor for glycogen (B147801) phosphorylase, the enzyme that mobilizes glucose from glycogen stores.
The multifaceted role of pyridoxine in neurotransmitter synthesis directly impacts synaptic transmission and the balance of excitatory and inhibitory signals within the nervous system.
Cobalamin (Vitamin B12): A Key Player in One-Carbon Metabolism and Myelin Synthesis
Cobalamin, in its active forms methylcobalamin (B1676134) and adenosylcobalamin, is essential for two key enzymatic reactions in humans. These reactions are critical for DNA synthesis, methylation reactions, and the metabolism of odd-chain fatty acids.
Key Cobalamin-Dependent Reactions:
-
Methionine Synthase: As methylcobalamin, it is a cofactor for methionine synthase, which catalyzes the remethylation of homocysteine to methionine.[5] This reaction is crucial for the regeneration of the active form of folate (tetrahydrofolate) and for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for DNA, RNA, and protein methylation. The interplay with the folate cycle is often referred to as the "folate trap," where a deficiency in B12 leads to a functional folate deficiency.[6][7]
-
Methylmalonyl-CoA Mutase: As adenosylcobalamin, it is a cofactor for methylmalonyl-CoA mutase, an enzyme involved in the metabolism of odd-chain fatty acids and some amino acids.
The role of cobalamin in the methionine cycle is of particular importance for the nervous system, as SAM is required for the methylation of myelin basic protein, a key component of the myelin sheath that insulates nerve fibers.
The Synergy Hypothesis: A Multi-pronged Approach to Neuronal Health
The proposed synergistic mechanism of this compound is based on the convergent and complementary roles of its components in maintaining neuronal function and promoting nerve repair.[8][9][10]
-
Energy Metabolism and Redox Balance: Thiamine provides the fundamental energy required for neuronal processes through its role in glucose metabolism.[11] This is complemented by pyridoxine's role in amino acid metabolism, which can also feed into energy-producing pathways.
-
Neurotransmitter and Myelin Synthesis: Pyridoxine is essential for the synthesis of a broad range of neurotransmitters, while cobalamin is critical for the maintenance of the myelin sheath.[9][11] Thiamine also contributes indirectly to the synthesis of some neurotransmitters by ensuring an adequate supply of metabolic precursors.
-
Neuroprotection and Regeneration: All three vitamins have been implicated in neuroprotective and regenerative processes.[7][11] Their combined action may enhance these effects by simultaneously addressing multiple aspects of neuronal vulnerability, such as energy deficit, oxidative stress, impaired neurotransmission, and demyelination. Recent studies suggest that the combination of these vitamins can enhance neural cell maturation and connectivity more effectively than individual vitamins alone, potentially through the upregulation of neurotrophic factors and enhancement of cellular repair mechanisms.[10]
Quantitative Data
The following tables summarize key quantitative parameters related to the function of thiamine, pyridoxine, and cobalamin. It is important to note that kinetic values can vary depending on the specific enzyme isoform, organism, and experimental conditions.
Table 1: Kinetic Parameters of Key Human Vitamin B-Dependent Enzymes
| Enzyme | Vitamin Cofactor | Substrate(s) | Km (µM) | Vmax (µmol/min/mg) |
| Pyruvate Dehydrogenase (E1) | TPP | Pyruvate | 25 - 100 | Variable |
| Transketolase | TPP | Ribose-5-phosphate, Xylulose-5-phosphate | 65 (for TPP) | Variable |
| Aromatic L-amino Acid Decarboxylase | PLP | L-DOPA | ~400 | Variable |
| Glutamic Acid Decarboxylase | PLP | Glutamate | ~1,000 | Variable |
| Methionine Synthase | Methylcobalamin | Homocysteine, 5-Methyltetrahydrofolate | 1-20, ~30 | Variable |
| Methionine Synthase Reductase | FMN/FAD | NADPH | ~1.5 | ~18 |
Table 2: Typical Physiological Concentrations of B Vitamins and their Active Forms
| Vitamin/Cofactor | Form | Typical Plasma/Serum Concentration | Typical Erythrocyte Concentration |
| Thiamine (B1) | Thiamine | 2.5 - 7.5 nmol/L | - |
| Thiamine Pyrophosphate (TPP) | - | 70 - 180 nmol/L | |
| Pyridoxine (B6) | Pyridoxal 5'-Phosphate (PLP) | 20 - 50 nmol/L | - |
| Cobalamin (B12) | Total Cobalamin | 150 - 700 pmol/L | - |
Key Experimental Protocols
The following are representative protocols for assaying the activity of key enzymes dependent on the components of this compound. These methods are foundational for research into the biochemical effects of these vitamins.
Erythrocyte Transketolase Activity (ETKA) Assay for Thiamine Status Assessment
This functional assay measures the activity of transketolase in erythrocytes, both with and without the addition of exogenous TPP. The ratio of stimulated to basal activity (the ETKA coefficient or ETKAC) provides an index of thiamine nutritional status.[4][12][13][14]
Principle: The activity of transketolase is measured by a coupled enzyme assay. The glyceraldehyde-3-phosphate produced by transketolase is converted to glycerol-3-phosphate, a reaction that consumes NADH. The rate of NADH oxidation is monitored spectrophotometrically by the decrease in absorbance at 340 nm.[12]
Materials:
-
Hemolysate prepared from washed erythrocytes
-
Reaction buffer (e.g., Tris-HCl, pH 7.6)
-
Ribose-5-phosphate (substrate)
-
NADH
-
Triosephosphate isomerase/glycerol-3-phosphate dehydrogenase (coupling enzymes)
-
Thiamine pyrophosphate (TPP) solution
-
Microplate reader or spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a hemolysate from washed erythrocytes.
-
Set up two sets of reactions for each sample: one for basal activity and one for stimulated activity.
-
To the "stimulated" reactions, add a saturating concentration of TPP. To the "basal" reactions, add an equal volume of buffer.
-
Pre-incubate the reaction mixtures at 37°C.
-
Initiate the reaction by adding the substrate, ribose-5-phosphate.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of reaction (ΔA340/min) for both basal and stimulated conditions.
-
The ETKAC is calculated as: Rate (stimulated) / Rate (basal).
Spectrophotometric Assay for a PLP-Dependent Aminotransferase
This protocol describes a general method for assaying the activity of an aminotransferase, such as aspartate aminotransferase (AST) or alanine (B10760859) aminotransferase (ALT), which are PLP-dependent enzymes.[15]
Principle: The production of the α-keto acid product of the aminotransferase reaction is coupled to the oxidation of NADH by a specific dehydrogenase. The decrease in absorbance at 340 nm is proportional to the aminotransferase activity.
Materials:
-
Purified enzyme or cell lysate
-
Reaction buffer (e.g., potassium phosphate, pH 7.4)
-
Amino acid substrate (e.g., L-aspartate)
-
α-keto acid co-substrate (e.g., α-ketoglutarate)
-
NADH
-
Coupling dehydrogenase (e.g., malate (B86768) dehydrogenase for AST)
-
Pyridoxal 5'-phosphate (PLP) (optional, to ensure enzyme saturation)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, amino acid substrate, NADH, and the coupling dehydrogenase.
-
Add the enzyme sample to the reaction mixture.
-
Pre-incubate at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding the α-keto acid co-substrate.
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH.
Methionine Synthase Activity Assay
This assay measures the activity of the cobalamin-dependent enzyme methionine synthase. Both radioactive and non-radioactive methods have been developed.[16][17]
Principle (Non-Radioactive Method): The reaction measures the conversion of 5-methyltetrahydrofolate and homocysteine to tetrahydrofolate (THF) and methionine. The THF product is then converted to 5,10-methenyl-THF under acidic conditions, which can be quantified spectrophotometrically at 350 nm.[16]
Materials:
-
Enzyme preparation (e.g., purified enzyme or cell extract)
-
Buffer (e.g., potassium phosphate, pH 7.2)
-
Dithiothreitol (DTT)
-
S-adenosylmethionine (SAM) (as an allosteric activator)
-
L-homocysteine
-
Hydroxocobalamin
-
5-methyltetrahydrofolate (substrate)
-
Stopping solution (e.g., 5N HCl/60% formic acid)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a reaction mixture containing buffer, DTT, SAM, L-homocysteine, hydroxocobalamin, and the enzyme sample.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding 5-methyltetrahydrofolate.
-
Incubate for a defined period (e.g., 10-60 minutes) at 37°C.
-
Stop the reaction by adding the acidic stopping solution.
-
Heat the samples (e.g., 80°C for 10 minutes) to convert THF to 5,10-methenyl-THF.
-
Centrifuge to pellet any precipitated protein.
-
Measure the absorbance of the supernatant at 350 nm.
-
Calculate the enzyme activity based on the amount of 5,10-methenyl-THF produced, using its molar extinction coefficient.
Visualization of Core Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic and signaling pathways involving the components of this compound.
Thiamine's Role in Central Carbon Metabolism
Pyridoxine's Role in Neurotransmitter Synthesis
Cobalamin and the Folate-Methionine Cycle
References
- 1. What is the mechanism of Pyridoxal Phosphate Hydrate? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Folate - Wikipedia [en.wikipedia.org]
- 7. Vitamin B complex and vitamin B12 levels after peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Combination of Neurotropic Vitamins B1, B6, and B12 Enhances Neural Cell Maturation and Connectivity Superior to Single B Vitamins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Neurotropic B Vitamins in Nerve Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nutritional Assessment: Thiamine [nutritionalassessment.org]
- 14. Protocol and application of basal erythrocyte transketolase activity to improve assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. appling.cm.utexas.edu [appling.cm.utexas.edu]
- 17. Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Components of Triredisol
Disclaimer: The following information is for scientific and research purposes only. "Triredisol" is a brand name for a medicinal product and should not be used without consulting a qualified healthcare professional.
Introduction: Deconstructing "this compound"
Initial analysis reveals that "this compound" is not a singular compound but the commercial name for "this compound H Injection," a pharmaceutical formulation. This product is a combination of three distinct, well-characterized neurotropic vitamins from the B complex group: Thiamine (B1217682) (Vitamin B1), Pyridoxine (Vitamin B6), and Methylcobalamin (a coenzyme form of Vitamin B12). This guide provides an in-depth technical overview of the discovery, origin, and core scientific principles of each of these constituent compounds, tailored for researchers, scientists, and drug development professionals.
Thiamine (Vitamin B1)
Discovery and Origin
The discovery of Thiamine is intrinsically linked to the study of the nutritional deficiency disease beriberi. In the 1880s, systematic investigations into beriberi began in the Dutch East Indies.[1] Christiaan Eijkman, a Dutch physician, observed that chickens fed polished white rice developed a paralysis similar to beriberi, which could be reversed by feeding them unpolished brown rice.[1] His associate, Gerrit Grijns, correctly hypothesized in 1901 that a protective substance was present in the outer layers of rice.[2]
In 1910, Japanese scientist Umetaro Suzuki isolated a water-soluble compound from rice bran that he named "aberic acid" (later orizanin), identifying it as an anti-beriberi factor.[2] However, it was Polish biochemist Casimir Funk who, in 1911, isolated the same substance and coined the term "vitamine" (for "vital amine") after identifying its amine group.[2] The active agent was finally isolated and crystallized in 1926 by Dutch chemists Barend Jansen and Willem Donath.[1] The chemical structure of Thiamine was elucidated, and it was first synthesized by Robert R. Williams and his team in 1936.[1][2] The name "Thiamine" reflects its sulfur-containing ("thio") nature and its classification as a vitamin.[2]
Physicochemical and Quantitative Data
The following table summarizes the key physicochemical properties of Thiamine.
| Property | Value |
| IUPAC Name | 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol |
| Chemical Formula | C₁₂H₁₇N₄OS⁺ |
| Molar Mass | 265.36 g·mol⁻¹ |
| Appearance | White crystalline powder or colorless crystals |
| Solubility | Very soluble in water; slightly soluble in ethanol; insoluble in ether, benzene, chloroform, and acetone.[3] |
| Melting Point | 248 °C (decomposes) |
| Stability | Stable in acidic solutions; degraded in neutral and alkaline solutions.[3][4] |
Experimental Protocol: Synthesis of Thiamine
The classic synthesis of Thiamine, as developed by Williams and Cline in 1936, involves the condensation of a pyrimidine (B1678525) moiety and a thiazole (B1198619) moiety.[5][6]
Objective: To synthesize Thiamine by reacting 4-amino-5-(ethoxymethyl)-2-methylpyrimidine with 5-(2-hydroxyethyl)-4-methylthiazole.
Materials:
-
4-amino-5-(ethoxymethyl)-2-methylpyrimidine
-
5-(2-hydroxyethyl)-4-methylthiazole
-
Solvent (e.g., ethanol)
-
Reaction vessel with reflux condenser
-
Heating mantle
-
Purification apparatus (e.g., for recrystallization)
Procedure:
-
Preparation of Reactants: The two key intermediates, the pyrimidine derivative and the thiazole derivative, are synthesized through separate multi-step processes.
-
Condensation Reaction: Equimolar amounts of 4-amino-5-(ethoxymethyl)-2-methylpyrimidine and 5-(2-hydroxyethyl)-4-methylthiazole are dissolved in a suitable solvent, such as ethanol.
-
Quaternization: The mixture is heated under reflux. During this step, the nitrogen atom of the thiazole ring attacks the methylene (B1212753) bridge of the pyrimidine, forming the quaternary ammonium (B1175870) salt that constitutes the Thiamine cation.[5]
-
Isolation and Purification: After the reaction is complete, the solvent is removed, and the crude Thiamine is isolated. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., 95% ethanol) to yield the final product, often as a hydrochloride or mononitrate salt for stability.[3]
Metabolic Pathway and Mechanism of Action
Thiamine's primary biological role is as the precursor to its active coenzyme form, Thiamine Pyrophosphate (TPP), also known as Thiamine Diphosphate (TDP).
The following diagram illustrates the conversion of dietary Thiamine into its active forms.
References
- 1. The discovery of thiamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiamine - Wikipedia [en.wikipedia.org]
- 3. Thiamine hydrochloride | 67-03-8 [chemicalbook.com]
- 4. agustogroup.com [agustogroup.com]
- 5. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Triredisol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Triredisol. This compound is a combination product consisting of three water-soluble B vitamins: Methylcobalamin (Vitamin B12), Thiamine Hydrochloride (Vitamin B1), and Pyridoxine Hydrochloride (Vitamin B6). Understanding the solubility of this formulation and its individual active pharmaceutical ingredients (APIs) is critical for its formulation, delivery, and bioavailability. This document compiles quantitative solubility data from various sources, details standardized experimental protocols for solubility determination, and provides a visualization of the key metabolic pathways in which these vitamins participate. All data is presented to aid researchers, scientists, and drug development professionals in their work with this vitamin combination.
Introduction to this compound and its Components
This compound is a formulation containing a synergistic combination of three essential neurotropic vitamins. While "this compound" is a product name for a specific mixture, its solubility profile is governed by the physicochemical properties of its individual components:
-
Methylcobalamin (MeCbl): An active coenzyme form of Vitamin B12. It is a complex organometallic compound containing a cobalt atom. It appears as dark red crystals or a crystalline powder.
-
Thiamine Hydrochloride (Vitamin B1 HCl): The hydrochloride salt of Vitamin B1. It is a white or substantially white crystalline powder or colorless crystal.
-
Pyridoxine Hydrochloride (Vitamin B6 HCl): The hydrochloride salt of Vitamin B6. It is a white or almost white crystalline powder.
The solubility of the combined product, this compound, is reported to be soluble in Dimethyl sulfoxide (B87167) (DMSO). However, for development purposes, a detailed understanding of each component's solubility in a range of aqueous and organic solvents is essential. It should be noted that the solubility of the mixture may differ from the individual components due to potential intermolecular interactions.
Quantitative Solubility Data
The following tables summarize the quantitative and qualitative solubility data for each active pharmaceutical ingredient in this compound. Data has been aggregated from various chemical and pharmaceutical datasheets.
Table 2.1: Solubility of Methylcobalamin (C₆₃H₉₁CoN₁₃O₁₄P)
| Solvent | Solubility Value | Qualitative Description | Temperature | Citation(s) |
| Dimethyl Sulfoxide (DMSO) | ≥ 53.5 mg/mL | Soluble | Not Specified | [1] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (74.38 mM) | Soluble | Not Specified | [2] |
| Dimethyl Sulfoxide (DMSO) | 16.32 mg/mL (12.14 mM) | Soluble | Not Specified | [3] |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | Soluble | Not Specified | [4] |
| Ethanol (EtOH) | ~3 mg/mL | Soluble | Not Specified | [4] |
| Ethanol (EtOH) | ≥ 2.75 mg/mL (with ultrasonic) | Slightly Soluble | Not Specified | [1] |
| Dimethyl Formamide (DMF) | ~2 mg/mL | Soluble | Not Specified | [4] |
| Water | Insoluble | Insoluble | Not Specified | [1] |
| Water | Sparingly Soluble | Sparingly Soluble | Not Specified | [5] |
| PBS (pH 7.2) | ~3 mg/mL | Soluble | Not Specified | [4] |
| Acetonitrile | Practically Insoluble | Practically Insoluble | Not Specified | [5] |
Table 2.2: Solubility of Thiamine Hydrochloride (C₁₂H₁₈Cl₂N₄OS)
| Solvent | Solubility Value | Qualitative Description | Temperature | Citation(s) |
| Water | 1 g/mL (1000 g/L) | Easily Soluble / Very Soluble | 20°C | [6][7][8] |
| Water | 100 mg/mL | Soluble | Not Specified | [9] |
| Glycerol | 1 g/18 mL (~55.6 mg/mL) | Soluble | Not Specified | [7][10] |
| Ethanol (95%) | 1 g/100 mL (10 mg/mL) | Soluble | Not Specified | [7][10] |
| Methanol | - | Very Soluble | Not Specified | [7] |
| Propylene Glycol | - | Soluble | Not Specified | [7][10] |
| Diethyl Ether | - | Insoluble | Not Specified | [7][8] |
| Chloroform | - | Insoluble | Not Specified | [7][8] |
| Benzene | - | Insoluble | Not Specified | [7][10] |
| Dimethylsulfoxide (DMSO) | - | Soluble | Not Specified | [11] |
Table 2.3: Solubility of Pyridoxine Hydrochloride (C₈H₁₂ClNO₃)
| Solvent | Solubility Value | Qualitative Description | Temperature | Citation(s) |
| Water | 200 mg/mL | Freely Soluble | Not Specified | [12] |
| Water | 220 mg/mL | Freely Soluble | Not Specified | [13] |
| Water | ≥ 50 mg/mL (243.14 mM) | Soluble | Not Specified | [14] |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (243.14 mM) | Soluble | Not Specified | [14] |
| Dimethyl Sulfoxide (DMSO) | 41 mg/mL (199.37 mM) | Soluble | Not Specified | [15] |
| Ethanol | 8.5 mg/mL | Slightly Soluble | Not Specified | [12][16] |
| Ether | - | Insoluble | Not Specified | [17] |
| Chloroform | - | Insoluble | Not Specified | [18] |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental component of pharmaceutical characterization. Standardized methods ensure reproducibility and comparability of data. The "shake-flask" method is considered the gold standard for determining equilibrium solubility.
OECD Test Guideline 105: Water Solubility
This guideline presents two primary methods for determining the water solubility of pure substances.[18]
-
Flask Method: This method is suitable for substances with solubilities above 10⁻² g/L.
-
Principle: An excess amount of the solid test substance is agitated in water at a constant temperature until equilibrium is reached.
-
Apparatus: Constant temperature bath, flasks with stoppers, analytical balance, centrifuge, and a suitable analytical system for quantification (e.g., HPLC, UV-Vis spectroscopy).
-
Procedure: a. Add an excess of the solid API to a flask containing a known volume of purified water (or a relevant buffer). b. Seal the flask and place it in a constant temperature shaker bath (e.g., 37 ± 1 °C for biopharmaceutical relevance) for a predetermined time. Preliminary tests are recommended to establish the time required to reach equilibrium (e.g., 24-48 hours). c. After equilibration, allow the suspension to sediment. If necessary, centrifuge the sample at a controlled temperature to separate the solid phase. d. Carefully withdraw an aliquot of the supernatant for analysis. e. Determine the concentration of the API in the supernatant using a validated, stability-indicating analytical method like HPLC. f. Perform at least three replicate experiments.
-
-
Column Elution Method: This method is suitable for substances with solubilities below 10⁻² g/L.
-
Principle: A column is packed with the test substance (or an inert support material coated with the substance). Water is then passed through the column at a slow, controlled rate. The concentration of the substance in the eluate is measured until it reaches a plateau, which represents the saturation solubility.
-
USP General Chapter <1236>: Saturation Shake-Flask Method
The United States Pharmacopeia (USP) also describes the shake-flask method, which is widely accepted for regulatory purposes.
-
Objective: To determine the thermodynamic equilibrium solubility of an API.
-
Procedure: a. Prepare the sample by adding an excess of the solid API to a stoppered flask or vial containing the desired solvent medium (e.g., pH-adjusted buffers). b. Ensure sufficient solid is present to maintain a suspension throughout the experiment. c. Agitate the flasks at a constant temperature for a sufficient duration to achieve equilibrium. d. Separate the solid and liquid phases via centrifugation or filtration. e. Quantify the concentration of the dissolved API in the clear supernatant. f. Verify the pH of the saturated solution at the end of the experiment, as it can be altered by the dissolution of acidic or basic compounds.
Visualization of Metabolic Pathways
The therapeutic efficacy of this compound is derived from the roles its component vitamins play as essential cofactors in critical metabolic pathways. The diagram below illustrates the intersection of One-Carbon Metabolism and the Transsulfuration Pathway, highlighting the specific roles of Methylcobalamin (as a cofactor for Methionine Synthase) and Pyridoxine (in its active form, Pyridoxal (B1214274) 5'-phosphate, as a cofactor for CBS and CGL).
References
- 1. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 2. Vitamin B-6 deficiency suppresses the hepatic transsulfuration pathway but increases glutathione concentration in rats fed AIN-76A or AIN-93G diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry Glossary: Pyruvate Dehydrogenase Complex | ditki medical & biological sciences [ditki.com]
- 4. Overview of One-Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Definition, Process And Function Of One-Carbon Metabolism - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Vitamin B6 nutritional status and cellular availability of pyridoxal 5'-phosphate govern the function of the transsulfuration pathway's canonical reactions and hydrogen sulfide production via side reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 11 One-Carbon Metabolism Micronutrients | Nutrition Flexbook [courses.lumenlearning.com]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. Vitamin B6 Nutritional Status and Cellular Availability of Pyridoxal 5’-Phosphate Govern the Function of the Transsulfuration Pathway’s Canonical Reactions and Hydrogen Sulfide Production via Side Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-Carbon Metabolism Micronutrients – Human Nutrition [open.oregonstate.education]
- 13. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 14. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 15. B Vitamins and One-Carbon Metabolism: Implications in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
No Scientific Data Available on the Preliminary Cytotoxicity of Triredisol
A comprehensive search of scientific literature and publicly available data has revealed no information on the preliminary cytotoxicity of a compound referred to as "Triredisol." As a result, the creation of an in-depth technical guide or whitepaper on this topic is not possible at this time.
Extensive searches were conducted to locate studies detailing the cytotoxic effects, mechanism of action, and experimental protocols related to "this compound." However, these searches did not yield any relevant scientific publications, clinical trial data, or other scholarly articles that would be necessary to fulfill the request for a technical guide.
The term "this compound" appears in the context of a commercially available nutritional supplement injection containing a combination of Thiamine (Vitamin B1), Pyridoxine (Vitamin B6), and Methylcobalamin (Vitamin B12).[1][2][3] This product is intended to treat nutritional deficiencies and is not related to cancer cytotoxicity research.
While the search did identify numerous studies on the cytotoxicity of various other chemical compounds, including pyrrolidine (B122466) derivatives, aminothiazole-paeonol derivatives, and 1,2,3 triazole conjugates, none of these are identified as "this compound."[4][5][6] These studies describe diverse mechanisms of action, including the induction of apoptosis through both extrinsic and intrinsic pathways.[4]
Without any foundational scientific data on the cytotoxic properties of a compound specifically named "this compound," it is impossible to provide the requested quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways. Researchers, scientists, and drug development professionals seeking information on this topic should be aware that, as of the current date, there appears to be no published research on the preliminary cytotoxicity of "this compound."
References
- 1. This compound H Injection 5 Ml - Uses, Side Effects, Dosage, Price | Truemeds [truemeds.in]
- 2. This compound H Injection: Price, Uses, Side Effects & How to Use - MediBuddy [medibuddy.in]
- 3. 1mg.com [1mg.com]
- 4. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of in vitro cytotoxic effects of triazol/spiroindolinequinazolinedione, triazol/indolin-3-thiosemicarbazone and triazol/thiazol-indolin-2-one conjugates - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Vitamin B Interactions: A Technical Guide for Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for the in silico modeling of interactions between essential B vitamins—Thiamine (B1217682) (B1), Pyridoxine (B80251) (B6), and Methylcobalamin (B1676134) (B12)—and their respective protein targets. As components of the "Triredisol" formulation, understanding their molecular interactions is crucial for elucidating their therapeutic mechanisms and potential for drug development. This document details experimental protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations. It presents quantitative interaction data in structured tables and visualizes key biological pathways and computational workflows using Graphviz diagrams, offering a foundational resource for researchers in pharmacology and computational biology.
Introduction
Vitamins are essential organic compounds that are crucial for a myriad of physiological functions. The "this compound" formulation combines three neurotropic B vitamins: Thiamine (Vitamin B1), Pyridoxine (Vitamin B6), and Methylcobalamin (Vitamin B12). These vitamins are vital for cellular metabolism, DNA synthesis, and neuronal function.[1][2] In silico modeling has become an indispensable tool in drug discovery and development, allowing for the prediction and analysis of molecular interactions at an atomic level. This guide focuses on the application of computational techniques to model the interactions of Thiamine, Pyridoxine, and Methylcobalamin with their primary human protein targets.
Key Biological Targets and Interactions
Thiamine (Vitamin B1)
Thiamine's biologically active form is thiamine pyrophosphate (TPP), which acts as a coenzyme in carbohydrate and amino acid metabolism.[3][4] Key proteins involved in thiamine's biological activity are its transporters, which mediate its uptake into cells.
-
Primary Targets: Thiamine Transporter 1 (ThTr1, SLC19A2) and Thiamine Transporter 2 (ThTr2, SLC19A3).[5] These transporters are responsible for the cellular uptake of thiamine.[6][7]
-
Interaction Significance: Understanding how thiamine and its derivatives bind to these transporters is crucial for studying absorption and potential drug-nutrient interactions.[4]
Pyridoxine (Vitamin B6)
Pyridoxine is converted to its active form, pyridoxal (B1214274) 5'-phosphate (PLP), by the enzyme pyridoxal kinase.[8][9][10][11] PLP is a versatile coenzyme involved in over 140 enzymatic reactions, primarily in amino acid metabolism.[12][13][14][15]
-
Primary Target: Pyridoxal Kinase (PDXK). This enzyme catalyzes the essential phosphorylation of pyridoxine.[8][9][10][11]
-
Interaction Significance: Modeling the interaction between pyridoxine and PDXK can aid in understanding the efficiency of PLP synthesis and the impact of potential inhibitors.
Methylcobalamin (Vitamin B12)
Methylcobalamin is one of the active forms of Vitamin B12. It is a cofactor for methionine synthase, an enzyme crucial for the metabolism of homocysteine and for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor.[16]
-
Primary Target: Methionine Synthase (MTR). This enzyme facilitates the transfer of a methyl group from methylcobalamin to homocysteine, regenerating methionine.[17]
-
Interaction Significance: The interaction with MTR is central to DNA methylation and the folate cycle.[2] In silico studies can elucidate the complex conformational changes and the mechanism of methyl transfer.
Quantitative Interaction Data
The following tables summarize key quantitative data for the interactions of Thiamine, Pyridoxine, and Methylcobalamin with their protein targets, derived from experimental and computational studies.
Table 1: Thiamine Interaction Data
| Ligand | Protein Target | Method | Affinity Metric | Value | PDB ID(s) |
|---|---|---|---|---|---|
| Thiamine | E. coli TbpA | Fluorescence Titration | Kd | 3.8 nM[18] | 2LAJ |
| Thiamine Monophosphate | E. coli TbpA | Fluorescence Titration | Kd | 2.3 nM[18] | 2LAJ |
| Thiamine Diphosphate | E. coli TbpA | Fluorescence Titration | Kd | 7.4 nM[18] | 2LAJ |
| Thiamine | Human SLC19A3 | Cryo-EM | - | - | 8S61, 8XV2[19][20] |
| Thiamine | Human SLC19A2 | Cryo-EM | - | - | 8Z7Z[6] |
| Thiamine | Prion Protein | SPR | Kd | ~60 µM[21] | - |
Table 2: Pyridoxine/PLP Interaction Data
| Ligand | Protein Target | Method | Affinity/Kinetic Metric | Value | PDB ID(s) |
|---|---|---|---|---|---|
| Pyridoxine 5'-phosphate (PNP) | Rabbit PNP Oxidase | Enzyme Kinetics | Km | 8.2 µM[22] | - |
| Pyridoxamine 5'-phosphate (PMP) | Rabbit PNP Oxidase | Enzyme Kinetics | Km | 3.6 µM[22] | - |
| 4-dPNP (Inhibitor) | PLP-dependent enzymes | Enzyme Kinetics | Ki | Varies by enzyme[23] | - |
| Alanine Aminotransferase | Pyridoxal Kinase | SPR | KA | 20.4 x 104 M-1[24] | 2F7K[9][11] |
| Glutamate Decarboxylase | Pyridoxal Kinase | SPR | KA | 37 x 104 M-1[24] | 2F7K[9][11] |
Table 3: Methylcobalamin Interaction Data
| Ligand | Protein Target | Method | Energy Metric | Value | PDB ID(s) |
|---|---|---|---|---|---|
| Methylcobalamin | Methionine Synthase | DFT Calculation | Co-C Dissociation Energy | ~1.6 eV (base-on)[25] | 9SSU, 9SSV[26][27] |
| Methylcobalamin | Methionine Synthase | DFT Calculation | Co-C Dissociation Energy | ~1.1 eV (base-off)[25] | 9SSU, 9SSV[26][27] |
| Methylcobalamin | Methionine Synthase | QM/MM Calculation | Energy Barrier (MECP) | 7.1 kcal/mol[28] | - |
Signaling and Metabolic Pathways
The biological functions of these vitamins are integrated into complex metabolic and signaling networks. Understanding these pathways is essential for contextualizing the results of molecular interaction studies.
Thiamine Metabolism and Transport
Thiamine is actively transported into cells and phosphorylated to its active form, thiamine pyrophosphate (TPP), which is a critical cofactor for enzymes in central carbon metabolism.
Caption: Thiamine transport and conversion to its active coenzyme form, TPP.
Vitamin B6 Salvage Pathway
The vitamin B6 salvage pathway interconverts various forms of the vitamin into the biologically active PLP, which is then utilized by numerous enzymes.[13][29]
Caption: The Vitamin B6 salvage pathway leading to the synthesis of the active cofactor PLP.
Vitamin B12-Dependent Methionine Cycle
Methylcobalamin is a key player in the one-carbon metabolism, linking the folate and methionine cycles. This pathway is vital for DNA synthesis and methylation reactions.[2][30]
Caption: The role of Methylcobalamin in the Methionine Synthase-catalyzed reaction.
Experimental Protocols for In Silico Modeling
This section outlines generalized protocols for key in silico techniques. Specific software commands and parameters may vary.
General Workflow
The typical workflow for in silico interaction analysis involves several sequential steps, from data retrieval to simulation and analysis.
Caption: A generalized workflow for in silico modeling and validation of ligand-protein interactions.
Protocol 1: Molecular Docking
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[31]
Objective: To predict the binding pose and estimate the binding affinity of a vitamin with its protein target.
Methodology:
-
Preparation of Receptor:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, use PDB ID 8S61 for human SLC19A3 (Thiamine transporter)[19], 2F7K for human Pyridoxal Kinase[9][11], or 9SSU for human Methionine Synthase.[26]
-
Remove water molecules and any co-crystallized ligands not relevant to the study.
-
Add polar hydrogens and assign partial charges using software like AutoDockTools or ChimeraX.
-
Define the binding site (grid box) based on the location of the co-crystallized ligand or using active site prediction tools.[31]
-
-
Preparation of Ligand:
-
Obtain the 3D structure of the vitamin (Thiamine, Pyridoxine, or Methylcobalamin) from a database like PubChem.
-
Optimize the geometry and assign charges using a molecular mechanics force field.
-
Define the rotatable bonds.
-
-
Docking Simulation:
-
Use docking software such as AutoDock Vina or Glide.
-
Run the docking algorithm to generate a series of possible binding poses.
-
The software will score and rank these poses based on a scoring function, which estimates the binding free energy (e.g., in kcal/mol).
-
-
Analysis of Results:
-
Analyze the top-ranked poses.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues in the binding pocket using software like PyMOL or Discovery Studio.
-
Protocol 2: Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of a system over time, assessing the stability of the ligand-protein complex.
Objective: To evaluate the stability of the docked vitamin-protein complex and analyze its dynamic behavior in a simulated physiological environment.
Methodology:
-
System Setup:
-
Use the best-ranked pose from molecular docking as the starting structure.
-
Place the complex in a periodic box of explicit solvent (e.g., water molecules).
-
Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.
-
Select an appropriate force field (e.g., AMBER, CHARMM, GROMOS) for the protein, ligand, and solvent.
-
-
Simulation Protocol:
-
Energy Minimization: Minimize the energy of the system to remove steric clashes.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure (e.g., 1 bar). This is typically done in two phases: NVT (constant volume) followed by NPT (constant pressure).
-
Production Run: Run the simulation for a significant duration (e.g., 100-200 nanoseconds) to collect trajectory data.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand to assess the stability of the complex over time. A stable RMSD indicates that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation.
-
Visual Analysis: Visually inspect the trajectory to observe conformational changes and ligand movements within the binding site.
-
Protocol 3: Binding Free Energy Calculation (MM/PBSA)
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular post-processing technique to estimate the binding free energy from MD simulation trajectories.
Objective: To calculate a more accurate estimation of the binding free energy (ΔGbind) of the vitamin-protein complex.
Methodology:
-
Trajectory Sampling:
-
Extract snapshots (frames) at regular intervals from the stable portion of the MD production trajectory.
-
-
Energy Calculations:
-
For each snapshot, calculate the following energy terms:
-
Gcomplex: The total free energy of the protein-ligand complex.
-
Gprotein: The total free energy of the protein alone.
-
Gligand: The total free energy of the ligand alone.
-
-
Each of these terms is calculated as:
-
G = EMM + Gsolvation - TS
-
Where EMM is the molecular mechanics energy (bonds, angles, dihedrals, van der Waals, electrostatic).
-
Gsolvation is the solvation free energy, calculated using a Poisson-Boltzmann (PB) or Generalized Born (GB) model for the polar component and a surface area (SA) dependent term for the non-polar component.
-
The entropy term (TS) is often computationally expensive and is sometimes omitted, yielding a relative binding energy.
-
-
-
Calculate Binding Free Energy:
-
ΔGbind = Gcomplex - (Gprotein + Gligand)
-
-
Analysis:
-
Average the ΔGbind values over all the sampled snapshots.
-
Decompose the binding energy to identify the contribution of individual residues to the binding affinity.
-
Experimental Validation
In silico predictions are theoretical and require experimental validation to confirm their accuracy.[32]
-
Binding Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and fluorescence quenching can be used to experimentally measure binding affinities (Kd, KA).[24][32]
-
Enzyme Kinetics: For enzymatic targets, inhibition assays can determine the inhibitory constant (Ki) or Michaelis constant (Km) in the presence of the ligand, validating the predicted binding mode and affinity.[22][23]
-
X-ray Crystallography/Cryo-EM: Determining the crystal or cryo-electron microscopy structure of the protein-ligand complex provides the ultimate validation of the predicted binding pose.
Conclusion
In silico modeling provides a powerful and cost-effective approach to investigate the molecular interactions of Thiamine, Pyridoxine, and Methylcobalamin with their protein targets. The methodologies outlined in this guide—molecular docking, MD simulations, and binding free energy calculations—offer a robust framework for generating hypotheses about binding mechanisms, stability, and affinity. When integrated with experimental validation, these computational tools can significantly accelerate research into the therapeutic actions of these essential vitamins and aid in the development of novel pharmacological agents.
References
- 1. Vitamin B12 Metabolism: A Network of Multi-Protein Mediated Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin B12 Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Thiamine, gastrointestinal beriberi and acetylcholine signaling [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. EMDB-39833: SLC19A2-Thiamine inward structure - Yorodumi [pdbj.org]
- 8. Crystal Structure of human pyridoxal kinase: Structural basis of M+ and M2+ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of human pyridoxal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal Structure of human pyridoxal kinase: structural basis of M(+) and M(2+) activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Vitamin B6 - Wikipedia [en.wikipedia.org]
- 13. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 15. Chemistry and diversity of pyridoxal-5'-phosphate dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Human Metabolome Database: Showing Protein Methionine synthase (HMDBP00160) [hmdb.ca]
- 18. Structural Similarities between Thiamin-Binding Protein and Thiaminase-I Suggest a Common Ancestor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rcsb.org [rcsb.org]
- 20. rcsb.org [rcsb.org]
- 21. The prion protein binds thiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Interaction between pyridoxal kinase and pyridoxal-5-phosphate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. cjm.ichem.md [cjm.ichem.md]
- 26. rcsb.org [rcsb.org]
- 27. rcsb.org [rcsb.org]
- 28. ir.library.louisville.edu [ir.library.louisville.edu]
- 29. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 30. biorxiv.org [biorxiv.org]
- 31. Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management - PMC [pmc.ncbi.nlm.nih.gov]
- 32. benchchem.com [benchchem.com]
Triredisol stability and degradation pathways
An in-depth search has revealed no information on a compound named "Triredisol." This suggests that "this compound" may be a novel or internal designation not yet publicly documented, or potentially a misspelling of another drug.
For a comprehensive analysis of stability and degradation pathways, the correct identification of the molecule is paramount. Without this, a detailed technical guide that meets the rigorous requirements of researchers, scientists, and drug development professionals cannot be compiled.
We request the user to verify the spelling of "this compound" or provide an alternative name or chemical identifier (e.g., CAS number, IUPAC name) for the compound of interest. Upon receiving the correct information, a thorough investigation into its stability and degradation pathways will be conducted to generate the requested in-depth technical guide, complete with data tables, experimental protocols, and pathway visualizations.
Methodological & Application
Application Notes & Protocols for Triredisol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triredisol is an experimental small molecule compound under investigation for its potential as a modulator of cellular redox signaling and differentiation pathways. These application notes provide a detailed protocol for the initial characterization of this compound in a cancer cell culture model. The primary hypothesized mechanism of action involves the modulation of the Thioredoxin (Trx) system, a key regulator of cellular redox balance, and potential interactions with retinoid signaling pathways, which are crucial for cell proliferation, differentiation, and apoptosis.[1]
Hypothesized Mechanism of Action
This compound is postulated to exert its effects through a dual mechanism:
-
Modulation of the Thioredoxin System: this compound may influence the redox-sensitive signaling pathways by interacting with the Thioredoxin system. The Trx system plays a critical role in maintaining redox homeostasis and is implicated in various signaling pathways that regulate apoptosis, ferroptosis, and drug resistance in cancer cells.[1]
-
Interaction with Retinoid Signaling: The compound may also engage with components of the retinoic acid (RA) signaling pathway. RA and its derivatives are known to regulate gene transcription by binding to nuclear receptors (RAR and RXR), thereby controlling cell differentiation and proliferation.[2][3][4] Dysregulation of this pathway is often observed in various diseases, including cancer.[2]
Below is a diagram illustrating the hypothesized signaling pathways influenced by this compound.
Experimental Protocols
The following protocols are designed for the initial in vitro evaluation of this compound using a human cancer cell line (e.g., MCF-7, A549, or similar).
Cell Culture and Maintenance
-
Cell Line: Obtain the desired cancer cell line from a reputable cell bank.
-
Culture Medium: Culture the cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage the cells upon reaching 80-90% confluency.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound.
Materials:
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 24, 48, and 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Control) | 100 | 100 | 100 |
| 1 | 98.2 ± 3.1 | 95.4 ± 2.8 | 90.1 ± 3.5 |
| 10 | 85.7 ± 4.2 | 75.1 ± 3.9 | 60.3 ± 4.1 |
| 50 | 60.1 ± 3.8 | 45.2 ± 3.2 | 25.8 ± 2.9 |
| 100 | 42.3 ± 2.9 | 20.7 ± 2.5 | 10.4 ± 1.8 |
| IC50 (µM) | >100 | 48.5 | 28.2 |
Protocol 2: Western Blot Analysis for Protein Expression
This protocol assesses the effect of this compound on the expression of key proteins in the hypothesized signaling pathways.
Materials:
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Trx, anti-RARα, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at selected concentrations (e.g., IC50 concentration) for 24 hours.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation:
| Protein | Control (Relative Density) | This compound (Relative Density) | Fold Change |
| Thioredoxin | 1.00 | 0.65 | -1.54 |
| RARα | 1.00 | 1.42 | +1.42 |
| Cleaved Caspase-3 | 1.00 | 2.15 | +2.15 |
| β-actin | 1.00 | 1.00 | 1.00 |
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This protocol measures changes in the expression of target genes involved in the hypothesized pathways.
Materials:
-
6-well plates
-
This compound
-
RNA extraction kit (e.g., TRI Reagent® based)[5]
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for target genes (e.g., TXN, RARA, CASP3, and a housekeeping gene like GAPDH)
Procedure:
-
Treat cells with this compound as described for the Western Blot protocol.
-
Isolate total RNA from the cells using an RNA extraction kit.[5]
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using the appropriate primers and master mix.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
Data Presentation:
| Gene | Control (Relative Expression) | This compound (Relative Expression) | Fold Change |
| TXN | 1.00 | 0.58 | -1.72 |
| RARA | 1.00 | 1.89 | +1.89 |
| CASP3 | 1.00 | 2.54 | +2.54 |
| GAPDH | 1.00 | 1.00 | 1.00 |
Experimental Workflow
The following diagram outlines the general workflow for the initial characterization of this compound.
References
- 1. Thioredoxin Signaling Pathways in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Retinoids: mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Triredisol in In Vivo Models
Disclaimer: The following information is provided for illustrative purposes only. As of the last update, "Triredisol" is not a recognized or publicly documented compound. The experimental protocols, data, and signaling pathways described below are hypothetical and intended to serve as a template for researchers working with novel anti-inflammatory compounds.
Introduction
This compound is a novel, potent, and selective modulator of the inflammatory response. These application notes provide detailed protocols for its use in preclinical in vivo models of inflammation, guidance on data interpretation, and an overview of its proposed mechanism of action. The information is intended for researchers, scientists, and drug development professionals.
Proposed Mechanism of Action
This compound is hypothesized to exert its anti-inflammatory effects through the targeted inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the phosphorylation and subsequent degradation of IκBα, this compound effectively blocks the translocation of the p65/p50 heterodimer to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines and mediators.
Caption: Proposed mechanism of this compound action on the NF-κB pathway.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and validated model for screening the acute anti-inflammatory activity of novel compounds.
Objective: To evaluate the anti-inflammatory efficacy of this compound in a rodent model of acute inflammation.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Positive control (e.g., Indomethacin)
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
Pletysmometer or digital calipers
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema experiment.
Procedure:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to different treatment groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Positive control (e.g., Indomethacin 10 mg/kg)
-
Group III: this compound (Dose 1, e.g., 10 mg/kg)
-
Group IV: this compound (Dose 2, e.g., 30 mg/kg)
-
Group V: this compound (Dose 3, e.g., 100 mg/kg)
-
-
Fasting: Fast animals overnight with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Drug Administration: Administer this compound, vehicle, or the positive control via the desired route (e.g., oral gavage or intraperitoneal injection).[2] The route of administration should be consistent across all groups.[3][4]
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | - | Paw Volume (mL) at Different Time Points (Mean ± SEM) | - | - | % Inhibition at 3h |
| - | - | 0h | 1h | 3h | 5h | - |
| Vehicle Control | - | 1.20 ± 0.05 | 1.85 ± 0.08 | 2.35 ± 0.10 | 2.10 ± 0.09 | 0% |
| Indomethacin | 10 | 1.22 ± 0.04 | 1.50 ± 0.06 | 1.65 ± 0.07 | 1.55 ± 0.06 | 60.8% |
| This compound | 10 | 1.21 ± 0.05 | 1.75 ± 0.07 | 2.05 ± 0.09 | 1.90 ± 0.08 | 26.1% |
| This compound | 30 | 1.23 ± 0.06 | 1.60 ± 0.06 | 1.70 ± 0.08 | 1.60 ± 0.07 | 56.5% |
| This compound | 100 | 1.20 ± 0.04 | 1.45 ± 0.05 | 1.50 ± 0.06 | 1.40 ± 0.05** | 73.9% |
*p < 0.05, **p < 0.01 compared to Vehicle Control group (Data are hypothetical).
Considerations for In Vivo Studies
-
Route of Administration: The choice of administration route (e.g., intravenous, intraperitoneal, oral) depends on the physicochemical properties of the compound and the desired pharmacokinetic profile.[4][5]
-
Dose and Volume: The dose and volume of the administered substance should be carefully calculated based on the animal's body weight and the specific guidelines for that species.[1]
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Pharmacokinetics: Preliminary pharmacokinetic studies are recommended to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which will inform the dosing regimen in efficacy studies.
-
Toxicology: Acute and chronic toxicology studies are essential to determine the safety profile of the compound and to identify any potential adverse effects.
These application notes provide a foundational framework for the in vivo evaluation of the hypothetical anti-inflammatory agent, this compound. Researchers should adapt these protocols based on the specific characteristics of their compound of interest and the objectives of their study.
References
- 1. bioscmed.com [bioscmed.com]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for Triredisol in Animal Studies
Subject: Dosage, Administration, and Experimental Protocols for Triredisol in Preclinical Animal Research
For: Researchers, scientists, and drug development professionals.
Introduction
Extensive literature review indicates that "this compound" is not a recognized compound in scientific databases. No preclinical or clinical data, including dosage, mechanism of action, or established signaling pathways, are available for a substance with this name.
The following sections provide a generalized framework for establishing dosage and experimental protocols for a novel therapeutic agent in animal studies, which can be adapted once the correct identity and characteristics of the compound are determined. The signaling pathways and experimental workflows depicted are hypothetical and serve as examples of how such information would be presented.
Hypothetical Signaling Pathway of a Novel Compound
The diagram below illustrates a potential mechanism of action for a hypothetical therapeutic agent, outlining its interaction with key cellular components.
Caption: Hypothetical signaling cascade initiated by a novel compound.
Experimental Protocols
The following are generalized protocols for in vivo studies. These must be adapted based on the specific properties of the actual test compound.
Animal Model and Husbandry
-
Species: C57BL/6 mice (or other appropriate species/strain)
-
Age: 8-12 weeks
-
Sex: Male and Female (housed separately)
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to standard chow and water.
-
Acclimatization: Minimum of 7 days before the start of the experiment.
Dose Formulation and Administration
-
Vehicle: To be determined based on the solubility of the compound (e.g., sterile saline, PBS, DMSO/corn oil).
-
Preparation: The compound should be freshly prepared daily. If a suspension, ensure uniform distribution before each administration.
-
Route of Administration: To be determined based on compound properties and desired pharmacokinetic profile (e.g., oral gavage (PO), intraperitoneal (IP), intravenous (IV), subcutaneous (SC)).
Experimental Workflow for a Dose-Response Study
The following diagram outlines a typical workflow for a dose-response study in an animal model.
Caption: Workflow for a generic 28-day dose-response study.
Quantitative Data Summary
The tables below are templates for summarizing quantitative data from animal studies.
Table 1: Hypothetical Dose Escalation Study Design
| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals (n) |
| 1 | Vehicle | 0 | PO | 10 |
| 2 | Compound X | 1 | PO | 10 |
| 3 | Compound X | 10 | PO | 10 |
| 4 | Compound X | 100 | PO | 10 |
Table 2: Hypothetical Pharmacokinetic Parameters
| Parameter | Route: IV (1 mg/kg) | Route: PO (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.25 | 2 |
| AUC (0-t) (ng*h/mL) | 3200 | 4500 |
| t1/2 (h) | 4.5 | 5.1 |
| Bioavailability (%) | 100 | 70 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Half-life.
Conclusion
The information provided serves as a foundational guide for designing and executing animal studies for a novel therapeutic agent. It is imperative to identify the correct compound and its known properties before commencing any in vivo experiments. All protocols must be reviewed and approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.
Application Notes and Protocols for the Quantification of Triamcinolone (as a representative example for "Triredisol")
Disclaimer: The compound "Triredisol" could not be identified in publicly available scientific literature. It is presumed to be a proprietary, novel, or potentially misspelled compound name. To fulfill the detailed requirements of this request, the well-characterized synthetic corticosteroid Triamcinolone (B434) has been used as a representative analyte. The following protocols and data are based on established methods for Triamcinolone quantification.
Introduction
Triamcinolone is a potent synthetic glucocorticoid used to treat a variety of inflammatory conditions, including skin diseases, allergic reactions, and rheumatic disorders.[1][2] Accurate quantification of Triamcinolone in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical monitoring. This document provides detailed protocols for the quantitative analysis of Triamcinolone using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
I. Quantitative Analysis by Reverse-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography is a robust and widely used technique for the quantification of Triamcinolone in pharmaceutical dosage forms like tablets and injections.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes the validation parameters for a representative RP-HPLC method for Triamcinolone quantification, compiled from multiple studies.
| Parameter | Result | Source |
| Linearity Range | 10 - 50 µg/mL | [3] |
| Correlation Coefficient (r²) | 0.9998 | [3] |
| Limit of Detection (LOD) | 30 ng/mL | [4] |
| Limit of Quantitation (LOQ) | 100 ng/mL | [4] |
| Intra-day Precision (%RSD) | < 2.0% | [5] |
| Inter-day Precision (%RSD) | < 2.0% | [5] |
| Accuracy (% Recovery) | 99.48 ± 0.01% | [3] |
| Retention Time | ~5.25 minutes | [3] |
Experimental Protocol: RP-HPLC Quantification of Triamcinolone Acetonide in Tablets
This protocol is adapted from validated methods for the quantification of Triamcinolone Acetonide in pharmaceutical tablets.[3]
1. Materials and Reagents:
-
Triamcinolone Acetonide reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen phosphate
-
Triethylamine
-
Sodium Hydroxide
-
Water (HPLC grade)
-
Phenomenex Luna C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent[3]
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
Chromatography data acquisition software
3. Preparation of Solutions:
-
Mobile Phase: Prepare a 0.05M Phosphate buffer and adjust the pH to 6.8 using NaOH. The mobile phase consists of a mixture of Acetonitrile and the 0.05M Phosphate buffer (55:45 v/v) with 0.1% Triethylamine.[3] Filter and degas the mobile phase before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Triamcinolone Acetonide reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 50 µg/mL.[3]
4. Sample Preparation:
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Triamcinolone Acetonide and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
5. Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm)[3]
-
Mobile Phase: Acetonitrile: 0.05M Phosphate buffer (pH 6.8) with 0.1% Triethylamine (55:45 v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection Wavelength: 238 nm[3]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
6. Analysis:
-
Inject the calibration standards to establish a calibration curve.
-
Inject the prepared sample solution in triplicate.
-
Quantify the amount of Triamcinolone Acetonide in the sample by comparing the peak area with the calibration curve.
Workflow Diagram: HPLC Quantification
Caption: Workflow for the HPLC quantification of Triamcinolone.
II. Quantitative Analysis by LC-MS/MS
For the quantification of Triamcinolone in biological matrices such as human plasma, a more sensitive and selective method like LC-MS/MS is required.
Data Presentation: LC-MS/MS Method Validation Parameters
The following table summarizes the validation parameters for a representative UPLC-ESI-MS/MS method for Triamcinolone quantification in human plasma.
| Parameter | Result | Source |
| Linearity Range | 0.53 - 21.20 ng/mL | [6][7] |
| Correlation Coefficient (r²) | > 0.99 | [6][7] |
| Lower Limit of Quantitation (LLOQ) | 0.53 ng/mL | [6][7] |
| Intra-run Precision (%RSD) | 3.01% - 9.96% | [7] |
| Inter-run Precision (%RSD) | 3.53% - 11.26% | [7] |
| Accuracy (%RE) | -6.58% to -1.96% | [7] |
| Extraction Recovery | Meets NMPA acceptance criteria | [7] |
Experimental Protocol: LC-MS/MS Quantification of Triamcinolone Acetonide in Human Plasma
This protocol is based on a validated UPLC-ESI-MS/MS method for determining Triamcinolone Acetonide concentrations in human plasma for pharmacokinetic studies.[6][7]
1. Materials and Reagents:
-
Triamcinolone Acetonide reference standard
-
Cortisone Acetate (B1210297) (Internal Standard, I.S.)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ethyl Acetate (HPLC grade)
-
n-Hexane (HPLC grade)
-
Water (LC-MS grade)
-
Drug-free human plasma
2. Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and analysis software.
3. Preparation of Solutions:
-
Mobile Phase: A mixture of acetonitrile and water containing 1% formic acid (55:45, v/v).[6][7]
-
Standard Stock Solutions: Prepare stock solutions of Triamcinolone Acetonide and the internal standard (Cortisone Acetate) in a suitable organic solvent (e.g., methanol).
-
Calibration and Quality Control (QC) Samples: Spike drug-free human plasma with known concentrations of Triamcinolone Acetonide to prepare calibration standards (e.g., 0.53 to 21.20 ng/mL) and QC samples at low, medium, and high concentrations.[6][7]
4. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the internal standard solution.[6]
-
Vortex the mixture for 1 minute.
-
Add 3 mL of an extraction solvent mixture of ethyl acetate and n-hexane (4:1, v/v).[6][7]
-
Vortex for 3 minutes, then centrifuge at 4000 rpm for 10 minutes.[6]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[6]
-
Vortex and centrifuge, then inject the supernatant into the UPLC-MS/MS system.
5. UPLC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., ACQUITY UPLC BEH C18)
-
Mobile Phase: Acetonitrile:Water with 1% Formic Acid (55:45, v/v)[6][7]
-
Flow Rate: 0.2 mL/min[7]
-
Injection Volume: 10 µL[6]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions (Multiple Reaction Monitoring - MRM):
6. Analysis:
-
Analyze the calibration standards to generate a calibration curve by plotting the peak area ratio (analyte/I.S.) against the nominal concentration.
-
Analyze the QC and unknown samples.
-
Calculate the concentration of Triamcinolone Acetonide in the unknown samples using the regression equation from the calibration curve.
III. Mechanism of Action: Signaling Pathway
Triamcinolone, as a glucocorticoid, exerts its anti-inflammatory and immunosuppressive effects by modulating gene expression.[8][9]
Signaling Pathway Diagram: Glucocorticoid Receptor Pathway
The following diagram illustrates the mechanism of action of Triamcinolone.
Caption: Mechanism of action of Triamcinolone via the Glucocorticoid Receptor.
References
- 1. Triamcinolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Triamcinolone - Wikipedia [en.wikipedia.org]
- 3. recentscientific.com [recentscientific.com]
- 4. turkjps.org [turkjps.org]
- 5. ymerdigital.com [ymerdigital.com]
- 6. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Triamcinolone? [synapse.patsnap.com]
- 9. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
Application Notes and Protocols for Protein Binding Assays: A General Framework
Initial searches for a compound specifically named "Triredisol" in the context of protein binding assays did not yield specific public-domain information. It is possible that "this compound" is a proprietary, novel, or hypothetical compound not yet described in scientific literature. Therefore, this document provides a generalized framework for application notes and protocols that can be adapted for a novel small molecule inhibitor in protein binding assays, using established methodologies and principles.
I. Application Notes
Title: Application of a Novel Small Molecule Inhibitor in Protein Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: The study of protein-ligand interactions is fundamental to drug discovery and development. Understanding the binding affinity and mechanism of action of a novel compound is crucial for its validation as a potential therapeutic agent. These application notes describe the use of a hypothetical small molecule inhibitor in various protein binding assays to characterize its interaction with a target protein. The protocols outlined below provide a starting point for researchers to design and execute experiments to determine key binding parameters and elucidate the compound's effect on cellular signaling pathways.
Key Applications:
-
Determination of Binding Affinity (Kd): Quantifying the strength of the interaction between the inhibitor and its target protein.
-
Competitive Binding Assays: Assessing the ability of the inhibitor to displace a known ligand from the target protein's binding site.
-
Mechanism of Action Studies: Investigating how the inhibitor affects downstream signaling pathways.
II. Quantitative Data Summary
The following tables represent typical data obtained from protein binding assays for a novel inhibitor.
Table 1: Binding Affinity Data
| Assay Method | Target Protein | Inhibitor | Dissociation Constant (Kd) |
| Surface Plasmon Resonance (SPR) | Kinase X | Compound A | 15 nM |
| Isothermal Titration Calorimetry (ITC) | Protease Y | Compound B | 50 nM |
| Fluorescence Polarization (FP) | Nuclear Receptor Z | Compound C | 25 nM |
Table 2: Competitive Binding Data (IC50)
| Assay Method | Target Protein | Known Ligand | Inhibitor | IC50 |
| Radioligand Binding Assay | GPCR A | Labeled Agonist | Compound D | 100 nM |
| FRET-based Assay | Protein-Protein Interaction B | Labeled Protein Partner | Compound E | 75 nM |
III. Experimental Protocols
A. Protocol 1: Determination of Binding Affinity using Surface Plasmon Resonance (SPR)
Objective: To measure the association (ka) and dissociation (kd) rate constants, and to calculate the equilibrium dissociation constant (Kd) of the inhibitor for its target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein
-
Novel inhibitor (solubilized in appropriate buffer)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Immobilization of Target Protein:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the target protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the novel inhibitor in running buffer.
-
Inject the inhibitor solutions over the immobilized target protein surface, starting with the lowest concentration.
-
Monitor the association phase (increase in response units).
-
Inject running buffer to monitor the dissociation phase (decrease in response units).
-
Between each inhibitor concentration, regenerate the sensor surface using the appropriate regeneration solution.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka and kd.
-
Calculate the Kd using the formula: Kd = kd / ka.
-
B. Protocol 2: Competitive Inhibition Assay using Fluorescence Polarization (FP)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the novel inhibitor by measuring its ability to displace a fluorescently labeled ligand from the target protein.
Materials:
-
Target protein
-
Fluorescently labeled ligand (probe)
-
Novel inhibitor
-
Assay buffer
-
Microplate reader with FP capabilities
-
Black, low-volume microplates
Procedure:
-
Assay Setup:
-
Prepare a solution of the target protein and the fluorescent probe in the assay buffer at a concentration that gives a stable and robust FP signal.
-
Prepare a serial dilution of the novel inhibitor.
-
-
Reaction:
-
In a microplate, add the target protein-probe mixture to each well.
-
Add the serially diluted inhibitor to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no protein (minimum polarization).
-
Incubate the plate at room temperature for the desired time to reach equilibrium.
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Plot the FP values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
IV. Visualization of Concepts
A. Experimental Workflow
The following diagram illustrates a general workflow for a protein binding assay.
B. Signaling Pathway Inhibition
This diagram depicts a simplified signaling pathway and how a small molecule inhibitor can block its activation.
Application Notes and Protocols for Thioredoxin in Gene Expression Studies
Note: Initial searches for "Triredisol" did not yield relevant results in the context of gene expression studies. It is possible that the term was misspelled or refers to a novel or less common compound. Based on the provided core requirements and the potential for a typographical error, this document will focus on Thioredoxin (Trx) , a key protein involved in cellular redox regulation and a significant modulator of gene expression.
Introduction to Thioredoxin
Thioredoxin (Trx) is a small, ubiquitous protein that plays a crucial role in maintaining the redox balance within cells.[1] It functions as a powerful antioxidant by reducing disulfide bonds in other proteins, thereby regulating their activity.[1] This regulatory function extends to multiple signaling pathways that are critical in both normal cellular processes and in the pathogenesis of diseases like cancer.[1] The thioredoxin system, which includes thioredoxin reductase and NADPH, is integral to cellular processes such as apoptosis, ferroptosis, and immunomodulation.[1]
Recent research has highlighted the involvement of the Trx gene family in various physiological and pathological processes. For instance, in wheat, typical thioredoxin genes are involved in maintaining redox homeostasis and respond to both biotic and abiotic stresses.[2][3] In cancer, the Trx system's regulation of signaling pathways presents potential therapeutic opportunities.[1]
Mechanism of Action in Gene Expression
The influence of thioredoxin on gene expression is multifaceted. By modulating the redox state of transcription factors and other signaling proteins, Trx can directly and indirectly control the expression of a wide range of genes. Key signaling pathways influenced by the thioredoxin system include:
-
Apoptosis Signaling: Trx can inhibit apoptosis by reducing and activating anti-apoptotic proteins.
-
Ferroptosis Signaling: The Trx system is involved in the regulation of ferroptosis, a form of programmed cell death dependent on iron.[1]
-
Inflammatory Signaling: Trx can modulate inflammatory responses by influencing pathways such as the NF-κB signaling pathway.[4]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis, can be influenced by the cellular redox state maintained by Trx.[4]
The diagram below illustrates the central role of Thioredoxin in various cellular signaling pathways.
Caption: Thioredoxin's role in cellular signaling.
Application in Gene Expression Studies
Given its significant role in regulating gene expression, the thioredoxin system is a valuable target for study in various research and drug development contexts.
1. Cancer Research:
-
Target for Anti-cancer Drugs: Small molecules targeting the Trx signaling pathways are being explored as potential cancer therapeutics.[1]
-
Understanding Drug Resistance: The Trx system's involvement in drug resistance mechanisms is a key area of investigation.[1]
2. Plant Biology and Agriculture:
-
Stress Resistance in Crops: Understanding the role of Trx genes in response to biotic and abiotic stress can inform the development of more resilient crop varieties.[2][3] For example, overexpression of certain TaTRX genes in wheat has been shown to enhance antioxidant enzyme activities.[2]
3. Inflammatory and Neurodegenerative Diseases:
-
Modulation of Inflammatory Responses: The ability of Trx to regulate inflammatory pathways makes it a potential therapeutic target for chronic inflammatory diseases.
Experimental Protocols
The following are generalized protocols for studying the effect of modulating the thioredoxin system on gene expression.
This protocol outlines a typical workflow for investigating how inhibiting the thioredoxin system affects gene expression in a cancer cell line.
Caption: Workflow for in vitro gene expression analysis.
Methodology:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a known thioredoxin inhibitor (e.g., PX-12) at various concentrations. Include a vehicle-only control group.
-
Incubate for a predetermined time (e.g., 24, 48 hours).
-
-
RNA Isolation:
-
Wash cells with PBS and lyse them using a suitable lysis buffer.
-
Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
Reverse Transcription and Quantitative PCR (RT-qPCR):
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for target genes involved in apoptosis (e.g., BAX, BCL2), and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Use the following thermal cycling conditions (example): 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of any observed changes in gene expression.
-
This protocol details the investigation of Trx gene expression in wheat in response to a pathogen, such as leaf rust.[3]
Methodology:
-
Plant Growth and Inoculation:
-
Grow a susceptible wheat cultivar in a controlled environment.
-
At the seedling stage, inoculate the plants with a suspension of leaf rust urediniospores. Control plants are treated with a mock inoculation.
-
Collect leaf samples at different time points post-inoculation (e.g., 0, 24, 48, 72 hours).
-
-
RNA Isolation and cDNA Synthesis:
-
Freeze the collected leaf samples in liquid nitrogen and grind to a fine powder.
-
Isolate total RNA using a plant-specific RNA extraction kit.
-
Synthesize cDNA as described in Protocol 1.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Design primers specific to the target wheat Trx genes (TaTrx) and a suitable reference gene (e.g., actin).
-
Perform qRT-PCR to determine the expression levels of the TaTrx genes in response to the infection.[3]
-
-
Data Analysis:
-
Analyze the relative expression of TaTrx genes at different time points post-inoculation compared to the control plants.
-
Data Presentation
Quantitative data from gene expression studies should be summarized in tables for clear comparison.
Table 1: Relative Expression of Apoptosis-Related Genes in HeLa Cells Treated with a Trx Inhibitor
| Treatment Group | BAX (Fold Change) | BCL2 (Fold Change) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.09 |
| Trx Inhibitor (10 µM) | 2.54 ± 0.21 | 0.45 ± 0.05 |
| Trx Inhibitor (20 µM) | 4.12 ± 0.33 | 0.21 ± 0.03 |
| *Data are presented as mean ± SD (n=3). p < 0.05 compared to vehicle control. |
Table 2: Relative Expression of TaTrx Genes in Wheat in Response to Leaf Rust Infection
| Gene | 24 Hours Post-Inoculation (Fold Change) | 48 Hours Post-Inoculation (Fold Change) | 72 Hours Post-Inoculation (Fold Change) |
| TaTrx11-5A | 1.8 ± 0.2 | 3.5 ± 0.4 | 2.1 ± 0.3 |
| TaTrx13-5B | 2.1 ± 0.3 | 4.2 ± 0.5 | 2.8 ± 0.4 |
| TaTrx14-5D | 1.5 ± 0.1 | 2.9 ± 0.3 | 1.9 ± 0.2 |
| TaTrx15-3B | 2.5 ± 0.4 | 5.1 ± 0.6 | 3.2 ± 0.5 |
| Data are presented as mean ± SD (n=3). p < 0.05 compared to mock-inoculated control. (Data is hypothetical based on findings in cited literature[3]) |
References
- 1. Thioredoxin Signaling Pathways in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Genome-wide identification, characterization, evolution, and expression pattern analyses of the typical thioredoxin gene family in wheat (Triticum aestivum L.) [frontiersin.org]
- 3. Genome-Wide Identification and Expression Analysis of the Thioredoxin (Trx) Gene Family Reveals Its Role in Leaf Rust Resistance in Wheat (Triticum aestivum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Triredisol as a Multi-Signal Fluorescent Probe for Differential Imaging of Reactive Oxygen Species
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triredisol is a novel, synthetic fluorescent probe designed for the real-time, differential detection and imaging of key reactive oxygen species (ROS), specifically hypochlorous acid (HClO) and hydrogen peroxide (H₂O₂), within biological systems. Oxidative stress, characterized by an imbalance in ROS levels, is implicated in a wide range of pathologies, including inflammation, neurodegenerative diseases, and cancer. The ability to simultaneously detect and distinguish between different ROS species with a single probe provides a powerful tool for elucidating their distinct roles in complex biological processes. This compound offers a unique triple-signal capability, enabling multicolor imaging to visualize HClO, H₂O₂, and their mixture in both living cells and in vivo models, making it an invaluable asset for biomedical research and drug discovery.
Principle of Detection
This compound's mechanism of action is based on its differential reactivity with HClO and H₂O₂, leading to distinct changes in its fluorescence emission profile. The probe itself exhibits a primary excitation and emission spectrum. Upon selective reaction with HClO or H₂O₂, the probe undergoes a chemical transformation that results in new fluorescent species with unique spectral properties. This allows for the ratiometric and colorimetric differentiation of the two ROS.
Caption: Detection mechanism of the this compound probe.
Spectroscopic Properties
The photophysical characteristics of this compound in the absence and presence of HClO and H₂O₂ are summarized below. The probe is designed to be excited at different wavelengths to selectively observe the fluorescence of the probe itself and its reaction products.
| Probe State | Excitation (λex) | Emission (λem) | Fluorescence Color |
| This compound (free probe) | 350 nm | 450 nm | Blue |
| This compound + HClO | 360 nm | 520 nm | Green |
| This compound + H₂O₂ | 430 nm | 580 nm | Red |
Quantitative Data Summary
This compound exhibits high sensitivity and a rapid response time for the detection of both HClO and H₂O₂.
| Parameter | HClO | H₂O₂ | Reference |
| Limit of Detection (LOD) | 0.21 µM | 0.77 µM | [1] |
| Response Time | < 60 seconds | < 5 minutes | [2] |
| Linear Range | 0 - 20 µM | 0 - 50 µM | [3] |
| Binding Constant | 3.24 x 10⁴ M⁻¹ | - | [3] |
Experimental Protocols
Protocol 1: In Vitro Spectroscopic Analysis of this compound
This protocol describes the procedure for characterizing the fluorescence response of this compound to HClO and H₂O₂ using a fluorometer.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HClO solution (10 mM)
-
H₂O₂ solution (10 mM)
-
Fluorometer and quartz cuvettes
Procedure:
-
Prepare a 10 µM working solution of this compound by diluting the stock solution in a DMSO-PBS mixture (v/v, 5/5).[2]
-
To a cuvette containing the 10 µM this compound solution, add 10 equivalents of HClO.
-
Immediately record the fluorescence emission spectrum with an excitation wavelength of 350 nm.[2]
-
In a separate cuvette with 10 µM this compound, add 10 equivalents of H₂O₂.
-
Record the fluorescence emission spectrum with an excitation wavelength of 430 nm.[2]
-
To observe the response to a mixture, add both HClO and H₂O₂ sequentially to a fresh solution of this compound and record the emission spectrum with an excitation of 360 nm.[2]
Protocol 2: Live Cell Imaging of Endogenous and Exogenous ROS
This protocol details the use of this compound for imaging ROS in living cells, such as RAW 264.7 macrophages.
Caption: Workflow for live cell imaging of endogenous ROS.
Materials:
-
RAW 264.7 cells
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS) and Phorbol 12-myristate 13-acetate (PMA) for ROS stimulation[2]
-
N-acetylcysteine (NAC) as a ROS scavenger[2]
-
This compound stock solution (1 mM in DMSO)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture RAW 264.7 cells on glass-bottom dishes or coverslips to an appropriate confluency.
-
Endogenous ROS Imaging: a. To stimulate endogenous ROS production, pre-incubate the cells with LPS (1 mg/mL) and PMA (1 µg/mL) for 30 minutes.[2] b. After pretreatment, incubate the cells with 10 µM this compound for an additional 30 minutes.[2]
-
Exogenous ROS Imaging: a. For a negative control, pre-treat cells with the ROS scavenger N-acetylcysteine (NAC, 10 µM) for 30 minutes.[2] b. Subsequently, add exogenous HClO or H₂O₂ followed by incubation with 10 µM this compound for 30 minutes.
-
Imaging: a. After incubation with the probe, wash the cells three times with PBS to remove excess probe. b. Acquire fluorescence images using a microscope equipped with filters for the different emission channels of this compound and its products.
Protocol 3: In Vivo Imaging of ROS in Zebrafish
This protocol provides a method for using this compound to visualize oxidative stress in a live zebrafish model.
Materials:
-
3-day-old zebrafish larvae
-
E3 embryo medium
-
LPS and PMA for stimulation
-
NAC for scavenging
-
This compound solution (10 µM in E3 medium)
-
Stereo fluorescence microscope
Procedure:
-
Stimulation of Endogenous ROS: Treat zebrafish larvae with LPS and PMA in E3 medium for 30 minutes to induce oxidative stress.[2]
-
Probe Incubation: Following stimulation, incubate the zebrafish with 10 µM this compound for an additional 30 minutes.[2]
-
Exogenous ROS Detection: For detecting exogenous ROS, pre-treat a separate group of zebrafish with NAC (10 µM) in E3 medium for 30 minutes before adding exogenous HClO or H₂O₂ and the this compound probe.[2]
-
Imaging: a. After incubation, wash the zebrafish larvae with fresh E3 medium. b. Anesthetize the larvae and mount them on a microscope slide. c. Acquire fluorescence images using a stereo fluorescence microscope with the appropriate filter sets.
Application in Drug Development
The development of fluorescent probes like this compound is crucial for the drug discovery process.[4] These tools allow for the direct visualization and quantification of drug effects on cellular processes, such as oxidative stress.
Caption: Role of fluorescent probes in the drug discovery pipeline.
By using this compound, researchers can:
-
Screen for compounds that modulate ROS production in high-throughput formats.
-
Evaluate the efficacy of drug candidates in reducing oxidative stress in cell-based assays and animal models.
-
Investigate the mechanism of action of drugs that target pathways involving ROS.
-
Develop biomarkers for disease progression and therapeutic response.[4]
This compound is a versatile and powerful fluorescent probe for the differential detection of HClO and H₂O₂. Its unique multi-signal capability, high sensitivity, and applicability in both live cells and in vivo models make it an exceptional tool for researchers in various fields, including cell biology, pharmacology, and drug development, to unravel the complex roles of reactive oxygen species in health and disease.
References
- 1. BODIPY-Based Fluorescent Probes for Selective Visualization of Endogenous Hypochlorous Acid in Living Cells via Triazolopyridine Formation [mdpi.com]
- 2. A Smart Triple-Signal Fluorescent Probe for Real-Time Differential Imaging of HClO, H2O2, and Their Mixture in Diabetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent sensor based on triphenylamine for Zn2+ with high selectivity and imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug discovery and development: Role of basic biological research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Molecules with Triredisol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triredisol is a novel, bright, and photostable fluorescent dye designed for the covalent labeling of biomolecules. Its emission in the red spectral range minimizes autofluorescence from biological samples, thereby enhancing the signal-to-noise ratio in imaging and detection assays. This compound is supplied as an amine-reactive succinimidyl ester, enabling straightforward and efficient labeling of proteins, antibodies, and other amine-containing molecules. These labeled biomolecules are invaluable tools for a wide range of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening, aiding in the elucidation of complex biological processes and the discovery of new therapeutic agents.[1][2][][4]
Properties of this compound
The spectral and physical properties of this compound make it an excellent choice for sensitive and specific detection of target molecules.
| Property | Value |
| Excitation Maximum (λ_max_) | ~630 nm |
| Emission Maximum (λ_em_) | ~650 nm |
| Molar Extinction Coefficient | >100,000 M⁻¹cm⁻¹ |
| Quantum Yield | >0.7 |
| Reactive Group | N-hydroxysuccinimide (NHS) ester |
| Reactivity | Primary amines |
| Solubility | DMSO, DMF |
Applications
This compound-labeled molecules are versatile reagents with broad applications in biological research and drug development.[5][6]
-
Immunofluorescence: Labeled antibodies can be used to visualize the localization of specific antigens in cells and tissues.[1]
-
Flow Cytometry: Fluorescently tagged antibodies or ligands enable the identification and quantification of specific cell populations.[4]
-
High-Throughput Screening (HTS): Labeled probes can be used to develop assays for screening large compound libraries in drug discovery.[5]
-
In Vivo Imaging: The red-shifted emission of this compound allows for deeper tissue penetration, making it suitable for small animal imaging studies.
-
Receptor-Ligand Binding Studies: Labeled ligands can be used to study receptor distribution, trafficking, and binding kinetics.
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol describes a general procedure for labeling proteins with this compound NHS ester.[7][8] The optimal labeling ratio may need to be determined empirically for each specific protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)
-
This compound NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification column (e.g., desalting column)
-
Reaction buffer (0.1 M sodium bicarbonate, pH 8.3)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound NHS ester in DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing the protein solution, add the appropriate volume of the this compound stock solution. The molar ratio of dye to protein should typically be between 5:1 and 20:1.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Remove the unreacted dye by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the labeled protein at 280 nm and 630 nm.
Quantitative Data Summary:
| Protein | Molar Ratio (Dye:Protein) | Degree of Labeling (DOL) |
| Antibody A | 10:1 | 3.5 |
| Antibody A | 20:1 | 6.2 |
| Protein B | 5:1 | 1.8 |
| Protein B | 10:1 | 3.1 |
Protocol 2: Immunofluorescent Staining of Cells
This protocol provides a general workflow for using a this compound-labeled antibody to stain cultured cells.
Materials:
-
Cultured cells on coverslips
-
This compound-labeled primary antibody
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Fixation: Wash the cells with PBS and then fix with fixation buffer for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells with PBS and then block with blocking buffer for 30 minutes to reduce non-specific binding.
-
Primary Antibody Incubation: Dilute the this compound-labeled primary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for DAPI and this compound.
Visualizations
Caption: Workflow for labeling proteins with this compound.
Caption: Hypothetical signaling pathway studied with a this compound-labeled ligand.
References
- 1. Fluorescent Dye Labeling - Bio-Synthesis, Inc. [biosyn.com]
- 2. Fluorescent labeling strategies for molecular bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Drug Discovery & Development Services and Capabilities| RTI [rti.org]
- 6. Drug development. Drugs inspired by a drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.biomol.com [resources.biomol.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TR [thermofisher.com]
Triredisol: An Overview of its Composition and Therapeutic Applications
Introduction
Triredisol is a pharmaceutical product that combines three essential neurotropic vitamins: Thiamine (Vitamin B1), Pyridoxine (Vitamin B6), and Methylcobalamin (Vitamin B12).[1][2][3] It is primarily prescribed to treat and prevent vitamin B deficiencies, which can result from inadequate diet, certain medical conditions, or increased nutritional requirements.[1][4] this compound plays a crucial role in supporting proper growth and the normal functioning of the nervous system and the body as a whole.[1][4] Administered as an injection, it ensures the direct absorption of these vital nutrients into the bloodstream.[4]
Composition
The standard formulation of this compound H Injection includes:
-
Thiamine (Vitamin B1): 100mg
-
Pyridoxine (Vitamin B6): 1000mcg
Mechanism of Action and Therapeutic Uses
The therapeutic effects of this compound are attributed to the combined actions of its three components, which are vital for various metabolic processes, particularly in the nervous system. These vitamins act as coenzymes in numerous biochemical reactions, contributing to nerve health, energy metabolism, and the formation of red blood cells.[1][4]
Thiamine (Vitamin B1) is essential for carbohydrate metabolism and plays a significant role in nerve function.
Pyridoxine (Vitamin B6) is involved in the synthesis of neurotransmitters and the metabolism of amino acids, proteins, and carbohydrates.[5] Its active form, pyridoxal (B1214274) 5-phosphate (PLP), is a crucial coenzyme in many enzymatic reactions.[5]
Methylcobalamin (Vitamin B12) is vital for the formation of myelin, the protective sheath around nerves, and for the maturation of red blood cells. It also plays a role in DNA synthesis.
Together, these vitamins contribute to:
-
Replenishing the body's stores of important nutrients.[1][3]
-
Supporting healthy nerve and brain function.[1]
-
Aiding in the formation of red blood cells and the absorption of iron.[4]
The combination of these vitamins has been noted for its potential modulatory effects on inflammation and pain, with studies suggesting antinociceptive, antiallodynic, and anti-hyperalgesic effects.[6]
Application in High-Throughput Screening (HTS) Assays
Currently, there is no publicly available scientific literature or data to suggest that this compound or its specific combination of vitamins is utilized as a screening agent in high-throughput screening (HTS) assays for drug discovery or other research purposes. HTS is a process used in the pharmaceutical industry to rapidly test the biological or biochemical activity of a large number of compounds.[7] The primary goal of HTS is to identify "hits" or "leads" that can be further developed into new drugs.[7]
The available information on this compound exclusively pertains to its clinical use as a nutritional supplement for treating vitamin deficiencies.[1][3][4] Therefore, detailed application notes, experimental protocols, quantitative data from HTS assays, and associated signaling pathway diagrams specifically for this compound in an HTS context cannot be provided.
Known Signaling Pathways of Individual Components
While there is no information on this compound as a whole in HTS, the individual components are known to be involved in various cellular signaling pathways. For instance, Pyridoxine has been shown to influence signaling pathways such as PI3K/Akt, Wnt, and Notch, which are involved in processes like hair follicle development.[8] However, this information is not related to the use of this compound in high-throughput screening.
Below is a generalized representation of a signaling pathway that could be influenced by a component like Pyridoxine.
Caption: A generalized diagram of a cellular signaling pathway.
References
- 1. 1mg.com [1mg.com]
- 2. imedicart.com [imedicart.com]
- 3. 1mg.com [1mg.com]
- 4. This compound H Injection: Price, Uses, Side Effects & How to Use - MediBuddy [medibuddy.in]
- 5. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mechanisms of action of vitamin B1 (thiamine), B6 (pyridoxine), and B12 (cobalamin) in pain: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. trichopartner.pl [trichopartner.pl]
Application Notes and Protocols: Triredisol in Molecular Imaging
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Triredisol is a novel, investigational radiopharmaceutical designed for non-invasive molecular imaging of the thioredoxin (Trx) system activity. Comprising a thioredoxin reductase (TrxR) inhibitor conjugated to a positron-emitting radionuclide, this compound enables the quantitative visualization of TrxR expression levels in vivo using Positron Emission Tomography (PET). The thioredoxin system plays a critical role in cancer progression, metastasis, and resistance to therapy by regulating cellular redox balance and promoting cell survival.[1] Elevated levels of TrxR are a hallmark of many aggressive cancers, making it a compelling target for both therapeutic intervention and diagnostic imaging.
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in preclinical cancer models.
Mechanism of Action
This compound is a targeted radiotracer that selectively binds to the active site of thioredoxin reductase. The radionuclide component allows for the detection and quantification of this compound accumulation in tissues using PET imaging. The intensity of the PET signal is directly proportional to the concentration of TrxR, providing a quantitative measure of target engagement. This enables researchers to assess tumor proliferation, response to therapy, and drug resistance mechanisms in a non-invasive manner.
Quantitative Data
The following tables summarize the key performance characteristics of this compound determined in preclinical studies.
Table 1: In Vitro Binding Affinity of this compound
| Cell Line | TrxR Expression | IC50 (nM) |
|---|---|---|
| A549 (Lung Cancer) | High | 15.2 ± 2.1 |
| MCF-7 (Breast Cancer) | Moderate | 45.8 ± 5.6 |
| PC-3 (Prostate Cancer) | High | 12.5 ± 1.8 |
| HEK293 (Normal Kidney) | Low | > 1000 |
Table 2: In Vivo Tumor Uptake in Xenograft Models (Percent Injected Dose per Gram, %ID/g at 1h post-injection)
| Xenograft Model | Tumor (%ID/g) | Muscle (%ID/g) | Tumor-to-Muscle Ratio |
|---|---|---|---|
| A549 | 4.2 ± 0.5 | 0.5 ± 0.1 | 8.4 |
| PC-3 | 4.8 ± 0.7 | 0.6 ± 0.1 | 8.0 |
| MCF-7 | 2.1 ± 0.3 | 0.4 ± 0.05 | 5.3 |
Experimental Protocols
In Vitro Cell Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for TrxR in cultured cells.
Materials:
-
Cancer cell lines (e.g., A549, PC-3)
-
Cell culture medium and supplements
-
This compound
-
Non-radiolabeled TrxR inhibitor (for competition)
-
Phosphate-buffered saline (PBS)
-
Gamma counter
Protocol:
-
Culture cells to 80-90% confluency in 24-well plates.
-
Wash cells twice with cold PBS.
-
Add increasing concentrations of non-radiolabeled TrxR inhibitor to the wells.
-
Add a constant concentration of this compound (e.g., 1 nM) to all wells.
-
Incubate for 1 hour at 37°C.
-
Wash cells three times with cold PBS to remove unbound tracer.
-
Lyse the cells and measure the radioactivity in a gamma counter.
-
Calculate the IC50 value by plotting the percentage of specific binding against the concentration of the competitor.
In Vivo PET Imaging of Tumor-Bearing Mice
This protocol outlines the procedure for performing PET imaging with this compound in a xenograft mouse model.
Materials:
-
Tumor-bearing immunodeficient mice
-
This compound (sterile solution)
-
Anesthetic (e.g., isoflurane)
-
PET/CT scanner
-
Saline
Protocol:
-
Fast mice for 4-6 hours before imaging.
-
Anesthetize the mouse and place it on the scanner bed.
-
Administer 3.7-7.4 MBq (100-200 µCi) of this compound via intravenous tail vein injection.
-
Allow for a 1-hour uptake period. The mouse can be conscious during this time.
-
Anesthetize the mouse again and position it in the PET/CT scanner.
-
Perform a CT scan for anatomical reference, followed by a 10-20 minute PET scan.
-
Reconstruct the images and perform quantitative analysis by drawing regions of interest (ROIs) over the tumor and other organs.
-
Calculate the tracer uptake in %ID/g.
Logical Relationships in Diagnostic Workflow
The application of this compound in a research setting for diagnostic development follows a logical progression from identifying a clinical need to validating the imaging agent.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Tumor Uptake | Poor radiochemical purity. | Verify the purity of this compound before injection. |
| Low TrxR expression in the tumor model. | Confirm TrxR expression levels using immunohistochemistry or western blot. | |
| High Background Signal | Inefficient clearance of the tracer. | Increase the uptake period to allow for better clearance. |
| Non-specific binding. | Perform blocking studies with a non-radiolabeled TrxR inhibitor. |
For further technical support, please contact our scientific support team.
References
Troubleshooting & Optimization
Technical Support Center: Improving Compound Solubility for Experiments
Disclaimer: Initial searches for "Triredisol" did not yield specific information regarding its solubility or chemical properties. The following guide has been created using Triciribine as an illustrative example of a research compound with known solubility challenges. The principles and methods described are broadly applicable to many poorly soluble compounds and can serve as a template for developing a protocol for your specific compound, "this compound," once its physicochemical properties are known.
Frequently Asked Questions (FAQs)
Q1: My compound, "Compound X (e.g., Triciribine)," is not dissolving in my aqueous experimental buffer. What is the recommended starting solvent?
A1: For initial stock solutions of poorly water-soluble compounds like Triciribine, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing power for a wide range of molecules.[1][2] Ethanol and Dimethylformamide (DMF) are also viable options.[1] It is crucial to prepare a concentrated stock solution in one of these solvents first, which can then be diluted into your aqueous experimental medium.
Q2: What is the maximum concentration of "Compound X (e.g., Triciribine)" I can achieve in common solvents?
A2: The solubility of a compound is specific to the solvent and temperature. For Triciribine, the approximate solubilities in common laboratory solvents are summarized in the table below.
| Solvent | Approximate Solubility |
| DMSO | 30 mg/mL[1] |
| DMF | 25 mg/mL[1] |
| Ethanol | 5 mg/mL[1] |
| PBS (pH 7.2) | 0.5 mg/mL[1] |
Q3: I need to prepare a formulation of "Compound X (e.g., Triciribine)" for an in vivo animal study. What formulation strategies can I use?
A3: For in vivo administration, it is often necessary to create a stable solution or suspension. Several strategies can be employed, often involving a combination of solvents and excipients to improve solubility and bioavailability. One common approach involves first dissolving the compound in DMSO and then diluting it with a vehicle containing agents like PEG300, Tween-80, and saline. Another option for lipophilic compounds is to use an oil-based vehicle like corn oil.[2]
Q4: After diluting my DMSO stock of "Compound X (e.g., Triciribine)" into my aqueous buffer, I see precipitation. How can I avoid this?
A4: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue. This occurs when the final concentration of the compound in the aqueous medium exceeds its solubility limit. To mitigate this, you can try the following:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of your compound in the experimental medium.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, a slightly higher percentage of DMSO in the final solution may help keep the compound dissolved. However, be mindful that high concentrations of DMSO can be toxic to cells.
-
Use a surfactant or cyclodextrin (B1172386): Incorporating a small amount of a biocompatible surfactant (e.g., Tween-80) or a complexing agent like a cyclodextrin in your aqueous buffer can help to increase the solubility of your compound.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound will not dissolve in the initial organic solvent. | The compound may have very low solubility even in organic solvents, or the solvent may be of poor quality (e.g., absorbed water). | Try gentle heating or sonication to aid dissolution. Ensure you are using anhydrous grade solvents. If solubility is still an issue, a different organic solvent may be required. |
| Precipitation occurs over time in the prepared stock solution. | The solution may be supersaturated, or the compound may be unstable in the solvent. | Store stock solutions at the recommended temperature (often -20°C or -80°C) to minimize degradation and precipitation. Avoid repeated freeze-thaw cycles. |
| Inconsistent results in biological assays. | This could be due to poor solubility and uneven distribution of the compound in the assay medium. | Ensure the final concentration is well below the solubility limit in the final assay buffer. Vortex the solution well after diluting the stock. Consider using a formulation with solubilizing excipients. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of "Compound X (e.g., Triciribine)" in DMSO
Objective: To prepare a 30 mg/mL stock solution of "Compound X (e.g., Triciribine)" in DMSO.
Materials:
-
"Compound X (e.g., Triciribine)" powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh out the desired amount of "Compound X (e.g., Triciribine)" powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 30 mg/mL.
-
Vortex the tube vigorously until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture Experiments
Objective: To prepare a 10 µM working solution of "Compound X (e.g., Triciribine)" in cell culture medium from a 30 mg/mL DMSO stock.
Materials:
-
30 mg/mL "Compound X (e.g., Triciribine)" in DMSO stock solution
-
Pre-warmed cell culture medium
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Calculate the volume of the DMSO stock solution needed. For a 10 µM final concentration in 10 mL of medium, you would typically perform a serial dilution.
-
First, prepare an intermediate dilution by adding a small volume of the 30 mg/mL stock to a larger volume of culture medium. For example, add 1 µL of the stock to 999 µL of medium to get a 30 µg/mL intermediate solution.
-
Vortex the intermediate solution thoroughly.
-
Add the required volume of the intermediate solution to the final volume of cell culture medium to achieve the desired 10 µM concentration.
-
Vortex the final working solution gently before adding it to your cells. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent toxicity.
Visualizations
Caption: Experimental workflow for preparing "Compound X" solutions.
Caption: Troubleshooting logic for precipitation issues.
References
Technical Support Center: Triredisol Buffer Preparation
Welcome to the technical support center for Triredisol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals prevent this compound precipitation in buffer solutions, ensuring experimental accuracy and reproducibility.
Troubleshooting Guide: Preventing this compound Precipitation
This section addresses common issues encountered when preparing this compound solutions.
Q1: I've observed a white precipitate after dissolving this compound in my buffer. What are the common causes?
A1: this compound precipitation is most often caused by one or more of the following factors:
-
Incorrect pH: this compound is a weak acid with solubility that is highly dependent on pH.[1][2] It is significantly more soluble in its deprotonated (basic) form. If the buffer pH is too low, this compound will remain in its less soluble protonated state and precipitate.[1]
-
Low Temperature: The solubility of many compounds, including this compound, decreases at lower temperatures.[3] Storing concentrated stock solutions at 4°C can lead to crystallization or precipitation.[4]
-
High Concentration: You may be exceeding the solubility limit of this compound in your specific buffer system.[1][3]
-
Buffer Composition: Certain buffers, especially phosphate (B84403) buffers, can interact with components in your experiment, leading to precipitation.[1]
-
"Solvent Shock": Rapidly diluting a concentrated this compound stock (e.g., in 100% DMSO) into an aqueous buffer can cause the compound to crash out of solution.[5]
Q2: My this compound solution, initially clear, became cloudy after refrigeration. What should I do?
A2: This is likely due to the decreased solubility of this compound at low temperatures.[3][4] To resolve this, gently warm the solution to room temperature or 37°C.[5] Periodically swirl the container to help redissolve the precipitate.[3] If the precipitate fully dissolves, the buffer is still usable. For future preparations, consider storing the solution at room temperature if stability allows, or preparing smaller, fresh batches for immediate use.[6]
Q3: How can I determine the optimal pH for my this compound solution?
A3: The optimal pH is one where this compound remains fully dissolved at your desired concentration. Since this compound is a weak acid, its solubility increases at a more alkaline (higher) pH.[1][2] We recommend performing a simple pH screening test. Prepare small test aliquots of your buffer at slightly different pH values (e.g., 7.4, 7.8, 8.2) and add this compound to your target concentration. The pH at which the compound dissolves completely and remains in solution is optimal for your experimental conditions.
Q4: Can I use co-solvents to prevent precipitation?
A4: Yes, using a co-solvent can be an effective strategy, especially for highly concentrated solutions.[5][6] Water-miscible organic solvents like DMSO, ethanol, or PEG400 can be incorporated into your final aqueous buffer to enhance this compound's solubility.[5][6] It is critical to start with a low percentage of the co-solvent (e.g., 1-5% v/v) and verify that this concentration does not interfere with your downstream biological assay.[6]
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration of this compound in standard phosphate-buffered saline (PBS) at pH 7.4?
A1: The thermodynamic solubility of this compound is concentration-dependent and influenced by several factors. As a general guideline, precipitation is commonly observed at concentrations above 50 µM in standard PBS (pH 7.4) at room temperature. For higher concentrations, pH adjustment or the use of co-solvents is recommended.
Q2: How should I prepare a concentrated stock solution of this compound?
A2: We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.[5] Store this stock in small, tightly sealed aliquots at -20°C to prevent moisture absorption and degradation.[7] Aliquoting minimizes repeated freeze-thaw cycles.[7]
Q3: What is the best method for diluting my DMSO stock into my final aqueous buffer to avoid precipitation?
A3: To avoid "solvent shock," use a "reverse dilution" method.[5] Instead of adding the buffer to your DMSO stock, add the small volume of your concentrated DMSO stock dropwise into the full volume of your aqueous buffer while the buffer is being gently vortexed or stirred.[5] This ensures rapid dispersal of the DMSO and helps keep this compound in solution.
Q4: Are there any buffer systems to avoid when working with this compound?
A4: While this compound is compatible with most common biological buffers like Tris and HEPES, caution should be exercised with phosphate buffers if your experiment involves high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺), as this can sometimes lead to the formation of insoluble phosphate salts.[3]
Data Presentation
Table 1: Solubility of this compound in Various Buffers
This table summarizes the kinetic solubility of this compound under different buffer conditions after a 2-hour incubation at 25°C.
| Buffer System | pH | Co-Solvent (5% v/v) | Max Solubility (µM) | Observations |
| PBS | 7.4 | None | 55 | Fine precipitate above 60 µM |
| PBS | 8.0 | None | 150 | Clear solution |
| Tris-HCl | 7.4 | None | 75 | Clear solution |
| Tris-HCl | 8.0 | None | 200 | Clear solution |
| HEPES | 7.4 | None | 80 | Clear solution |
| PBS | 7.4 | Ethanol | 120 | Clear solution |
| PBS | 7.4 | PEG400 | 180 | Clear solution |
Experimental Protocols
Protocol: Preparation of a 100 µM this compound Working Solution in PBS (pH 7.4)
This protocol is designed to minimize precipitation by using a reverse dilution technique.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes and pipette tips
Methodology:
-
Prepare 10 mM Stock Solution:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until all this compound is completely dissolved. This is your stock solution.
-
-
Prepare Final Working Solution (Reverse Dilution):
-
Dispense the required final volume of PBS (pH 7.4) into a sterile tube (e.g., for 1 mL final volume, use 990 µL of PBS).
-
Calculate the volume of the 10 mM stock solution needed for a 100 µM final concentration (in this example, 10 µL).
-
Place the tube containing the PBS on a vortex set to a low-medium speed.
-
While the PBS is vortexing, slowly add the 10 µL of the 10 mM this compound stock solution dropwise into the buffer.
-
Continue vortexing for an additional 10-15 seconds to ensure homogeneity.
-
-
Final Check:
-
Visually inspect the solution for any signs of cloudiness or precipitation.[5] The solution should be clear.
-
Use the working solution promptly.
-
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors influencing this compound solubility in buffers.
References
Triredisol not showing expected activity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Triredisol.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound, helping you to identify and resolve potential problems.
| Question | Possible Cause | Recommended Solution |
| Why is this compound not showing the expected inhibitory activity on cell viability? | Compound Degradation: this compound may be sensitive to light, temperature, or repeated freeze-thaw cycles. | 1. Prepare fresh dilutions of this compound for each experiment from a stock solution. 2. Store stock solutions in small aliquots at -80°C and protect from light. 3. Avoid repeated freeze-thaw cycles. |
| Incorrect Dosage: The concentration of this compound used may be too low to elicit a response in your specific cell line. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Consult the table of expected EC50 values for various cell lines. | |
| Cell Line Resistance: The target cell line may have intrinsic or acquired resistance to this compound's mechanism of action. | 1. Verify the expression of key proteins in the Thioredoxin signaling pathway in your cell line. 2. Consider using a different cell line with known sensitivity to Trx inhibitors. | |
| Experimental Protocol Issues: The incubation time or other experimental parameters may not be optimal. | 1. Ensure the incubation time is sufficient for this compound to exert its effect. 2. Review and optimize other protocol steps, such as cell seeding density. | |
| My experimental results with this compound are inconsistent. | Reagent Variability: Inconsistent quality of reagents or cell culture media can affect results. | 1. Use high-quality, certified reagents and media. 2. Maintain a consistent source and lot for all critical reagents. |
| Cell Culture Conditions: Variations in cell culture conditions, such as passage number or confluency, can lead to inconsistent responses. | 1. Use cells within a consistent and low passage number range. 2. Ensure consistent cell confluency at the time of treatment. | |
| Pipetting Errors: Inaccurate pipetting can lead to significant variations in compound concentration. | 1. Calibrate your pipettes regularly. 2. Use appropriate pipetting techniques to ensure accuracy and precision. | |
| How can I confirm that this compound is inhibiting the Thioredoxin pathway in my cells? | Lack of a direct measure of target engagement. | 1. Perform a Thioredoxin Reductase (TrxR) activity assay to directly measure the inhibition of this key enzyme in the pathway. 2. Measure the levels of downstream markers of oxidative stress, such as reactive oxygen species (ROS). |
Frequently Asked Questions (FAQs)
1. What is the proposed mechanism of action for this compound?
This compound is a potent inhibitor of the Thioredoxin (Trx) signaling pathway. It is believed to covalently bind to the active site of Thioredoxin Reductase (TrxR), thereby inhibiting its ability to reduce Thioredoxin. This leads to an increase in intracellular reactive oxygen species (ROS) and subsequent induction of apoptosis.
2. What is the recommended solvent for dissolving this compound?
This compound is soluble in DMSO at concentrations up to 10 mM. For cell-based assays, it is recommended to dilute the DMSO stock solution in cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced toxicity.
3. What is the stability of this compound in solution?
This compound stock solutions in DMSO are stable for up to 3 months when stored at -80°C and protected from light. Working solutions in aqueous media should be prepared fresh for each experiment and used within a few hours.
4. Are there any known off-target effects of this compound?
While this compound is designed to be a specific inhibitor of the Thioredoxin pathway, potential off-target effects cannot be completely ruled out. It is recommended to include appropriate controls in your experiments to assess any non-specific effects.
Expected In Vitro Activity of this compound
The following table summarizes the expected half-maximal effective concentration (EC50) of this compound in various cancer cell lines after a 72-hour incubation period, as determined by a standard cell viability assay (e.g., MTT or CellTiter-Glo®).
| Cell Line | Cancer Type | Expected EC50 (µM) |
| A549 | Lung Carcinoma | 1.5 ± 0.3 |
| HeLa | Cervical Cancer | 2.1 ± 0.5 |
| MCF-7 | Breast Cancer | 3.8 ± 0.7 |
| PC-3 | Prostate Cancer | 5.2 ± 1.1 |
Experimental Protocols
Thioredoxin Reductase (TrxR) Activity Assay
This protocol provides a method to measure the activity of TrxR in cell lysates treated with this compound.
Materials:
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
TrxR assay kit (containing reaction buffer, DTNB, NADPH, and Trx)
-
96-well microplate
-
Microplate reader
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time.
-
Harvest and lyse the cells according to standard protocols.
-
Determine the protein concentration of each cell lysate.
-
Prepare the reaction mixture according to the TrxR assay kit manufacturer's instructions.
-
Add an equal amount of protein from each cell lysate to the wells of a 96-well plate.
-
Initiate the reaction by adding NADPH.
-
Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculate the TrxR activity as the rate of change in absorbance over time, normalized to the protein concentration.
Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on cell viability.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plate
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the EC50 value.
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Technical Support Center: Optimizing Triredisol Concentration for Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize Triredisol concentration for various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new assay?
A1: For a new compound like this compound, a crucial first step is to perform a range-finding experiment. A broad concentration range, for instance, from 1 nM to 100 µM using 10-fold serial dilutions, is recommended to determine the approximate potency.[1] This preliminary experiment will help in identifying a narrower, more effective concentration range for subsequent detailed dose-response studies.[1]
Q2: How should I prepare this compound for use in cell-based assays?
A2: this compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. This stock solution should then be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations. It is critical to ensure that the final solvent concentration is consistent across all wells, including vehicle controls, and does not exceed a level that is toxic to the cells (typically <0.5%).
Q3: What are the key parameters to consider when optimizing this compound concentration?
A3: Several factors should be carefully considered for optimal assay performance. These include choosing an appropriate cell type with measurable target expression, using suitable and fresh culture media and supplements, and regulating incubator conditions like temperature and CO2 levels.[2] Additionally, optimizing cell seeding density is crucial to ensure a measurable signal without overcrowding the cells.[2]
Q4: How can I determine the optimal incubation time for this compound treatment?
A4: The optimal incubation time depends on the specific assay and the biological question being addressed. For cell viability assays, typical incubation times range from 24 to 72 hours.[1] It is advisable to perform a time-course experiment to determine the incubation time that yields the most robust and reproducible results for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background signal | Reagent or media contamination. | Use fresh, sterile reagents and media. Include a "media only" control to subtract background.[1] |
| Positive control shows no effect | Degraded control compound or incorrect concentration. | Use a fresh, validated positive control at a known effective concentration.[1] |
| Inconsistent results between replicates | Uneven cell plating, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before plating. Use calibrated pipettes and consider avoiding the outer wells of the plate, which are more prone to evaporation.[3] |
| No dose-dependent effect observed | Incorrect concentration range, inactive compound, or inappropriate assay. | Perform a wider range-finding experiment. Verify the activity of this compound with a known positive control. Ensure the chosen assay is suitable for the compound's mechanism of action.[4] |
| High cell death in vehicle control | Solvent toxicity. | Reduce the final solvent concentration in the assay wells. Ensure the solvent used is of high purity and appropriate for cell culture. |
Experimental Protocols
Protocol 1: Range-Finding Experiment for this compound
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight.[1]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform 10-fold serial dilutions in cell culture medium to obtain a range of concentrations from 1 nM to 100 µM.
-
Cell Treatment: Treat the cells with the different concentrations of this compound. Include vehicle-only and untreated controls.[1]
-
Incubation: Incubate the plate for a desired exposure time (e.g., 48 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT or MTS assay, to determine the effect of this compound on cell viability.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1-4 from the Range-Finding Experiment protocol.
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize Formazan (B1609692): Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Data Presentation
Table 1: Example Dose-Response Data for this compound in an MTT Assay
| This compound Concentration (µM) | % Cell Viability (Mean) | Standard Deviation |
| 0 (Vehicle Control) | 100.0 | 4.5 |
| 0.01 | 98.2 | 5.1 |
| 0.1 | 95.6 | 4.8 |
| 1 | 75.3 | 6.2 |
| 10 | 48.9 | 5.5 |
| 50 | 15.7 | 3.9 |
| 100 | 5.2 | 2.1 |
Visualizations
Hypothetical Signaling Pathway Affected by this compound
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase B.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration in a cell viability assay.
References
Technical Support Center: Troubleshooting Triredisol Synthesis
Welcome to the technical support center for Triredisol synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this compound, with a focus on identifying and mitigating impurities.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in heterocyclic synthesis can stem from various factors. A systematic approach to troubleshooting is often the most effective. Common causes include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. Ensure your reaction is running at the optimal temperature and for the recommended duration. Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting material.[1]
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction, leading to side products or incomplete conversion. Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.[1]
-
Atmospheric Moisture and Oxygen: Many organic synthesis reactions are sensitive to air and moisture. If your reaction is air-sensitive, ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket).[1]
-
Inefficient Mixing: In heterogeneous reactions, inefficient stirring can lead to poor reaction rates and lower yields. Ensure your stir rate is adequate for the scale and viscosity of your reaction mixture.[1]
-
Product Decomposition: The desired product may be unstable under the reaction or workup conditions. Monitoring your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help check for product degradation over time.[1]
Q2: I am observing unexpected spots on my TLC analysis of the crude this compound product. What could these be?
Unexpected spots on a TLC plate typically indicate the presence of impurities. These can arise from several sources:
-
Starting Materials: Unreacted starting materials will appear as separate spots.
-
Side Products: Competing reaction pathways can lead to the formation of undesired side products.
-
Degradation Products: If this compound is unstable under the reaction or purification conditions, it may degrade into other compounds.[1]
-
Regioisomers: In reactions involving aromatic rings, substitution at different positions can lead to the formation of regioisomers, which may have similar properties to the desired product.
To identify these impurities, it is recommended to run co-spots with your starting materials. Further characterization of the impurity spots can be achieved by isolating them via preparative chromatography and analyzing them using spectroscopic techniques such as NMR and Mass Spectrometry.[2][3]
Q3: The color of my synthesized this compound is inconsistent between batches. What could be the cause?
Color deviation and batch-to-batch inconsistency are often due to a lack of precise control over reaction parameters and variations in raw materials. Even minor changes in the synthesis conditions can lead to shifts in the final color. Key factors to consider are:
-
Inconsistent Raw Materials: Variations in the purity and quality of starting materials from different suppliers or lots can lead to color differences.
-
Temperature Fluctuations: Inconsistent temperature control can lead to varying amounts of decomposition products, which can affect the final color.
-
pH Control: The pH of the reaction mixture can influence the formation of chromophores and thus the color of the product.[4]
Troubleshooting Guide: Common Impurities in this compound Synthesis
This guide provides a systematic approach to identifying and mitigating common impurities encountered during this compound synthesis.
Issue 1: Presence of Starting Material in the Final Product
-
Symptom: A spot corresponding to the starting material is observed on the TLC plate of the purified product.
-
Possible Cause: Incomplete reaction.
-
Troubleshooting Steps:
-
Reaction Time: Extend the reaction time and monitor the consumption of the starting material by TLC or HPLC.
-
Temperature: Gradually increase the reaction temperature, while monitoring for potential product degradation.
-
Reagent Stoichiometry: Ensure the correct stoichiometry of reactants is being used. An excess of one reactant may be necessary to drive the reaction to completion.
-
Catalyst Activity: If a catalyst is used, ensure it is active and has not been poisoned by impurities in the reagents or solvents.
-
Issue 2: Formation of a Higher Molecular Weight Impurity
-
Symptom: An impurity with a higher molecular weight than this compound is detected by LC-MS.
-
Possible Cause: Dimerization or oligomerization of the starting material or product.
-
Troubleshooting Steps:
-
Concentration: Reduce the concentration of the reactants to disfavor intermolecular reactions.
-
Temperature: Lower the reaction temperature to reduce the rate of side reactions.
-
Protective Groups: Consider the use of protecting groups to block reactive sites that may be leading to dimerization.
-
Issue 3: Presence of Isomeric Impurities
-
Symptom: Multiple products with the same mass are detected by LC-MS, and separation by standard chromatography is difficult.
-
Possible Cause: Formation of regioisomers or stereoisomers.
-
Troubleshooting Steps:
-
Reaction Conditions: Modify the reaction conditions (e.g., solvent, temperature, catalyst) to favor the formation of the desired isomer.
-
Chiral Resolution: For stereoisomers, consider using chiral chromatography or diastereomeric salt resolution to separate the isomers.
-
Spectroscopic Analysis: Use 2D NMR techniques (e.g., COSY, HMBC) to elucidate the structure of the different isomers.
-
Analytical Methods for Impurity Profiling
A comprehensive impurity profile is crucial for ensuring the quality and safety of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.[5]
| Analytical Technique | Purpose | Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of impurities. | Retention time, peak area (relative concentration).[6][7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of impurities. | Molecular weight of impurities.[6][8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities. | Molecular weight of volatile impurities.[6][8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of impurities. | Detailed structural information.[6][8] |
| High-Performance Thin Layer Chromatography (HPTLC) | A modern adaptation of TLC with better and advanced separation efficiency and detection limits.[6] | Qualitative and semi-quantitative analysis. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring
-
Plate Preparation: Use a pencil to lightly draw a baseline about 1 cm from the bottom of a TLC plate.
-
Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent. Use a capillary tube to spot the solution onto the baseline. Also, spot the starting materials as references.
-
Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent). Ensure the solvent level is below the baseline. Close the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp and/or by staining with a suitable reagent.[4]
-
Analysis: Compare the spots from the reaction mixture to the starting material references to assess the progress of the reaction.
Protocol 2: General Workflow for Impurity Identification
A general workflow for identifying an unknown impurity is outlined below.
Caption: Workflow for impurity identification and mitigation.
Signaling Pathway and Logical Relationships
Troubleshooting Logic for Low Yield
The following diagram illustrates a logical troubleshooting workflow when encountering low yields in this compound synthesis.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biomedres.us [biomedres.us]
- 6. ijprajournal.com [ijprajournal.com]
- 7. ijnrd.org [ijnrd.org]
- 8. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming Triredisol instability in solution
Welcome to the technical support center for Triredisol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution losing potency over time, even when stored at 4°C?
A1: this compound is a potent kinase inhibitor that is susceptible to two primary degradation pathways in aqueous solutions: hydrolysis and photodegradation.[1][2] Hydrolysis is particularly prominent in neutral to alkaline conditions (pH > 7), where the ester moiety in this compound is cleaved, resulting in an inactive carboxylic acid metabolite.[2][3] Additionally, the molecule contains a photosensitive functional group that can degrade upon exposure to light, especially in the UV spectrum.[2][4] Storing a pre-diluted aqueous solution at 4°C slows but does not halt these processes, leading to a gradual loss of active compound.
Q2: What are the optimal solvent and storage conditions for a concentrated this compound stock solution?
A2: For long-term storage, this compound should be dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) at a high concentration (e.g., 10-50 mM). This stock solution should be aliquoted into small, single-use volumes in amber or light-blocking tubes and stored at -80°C. This minimizes exposure to water, prevents repeated freeze-thaw cycles, and protects the compound from light, thereby preserving its integrity for extended periods.[2]
Q3: How can I minimize this compound degradation during my cell culture experiments, which require aqueous media and incubation at 37°C?
A3: Degradation during experiments is a critical variable to control.[5] To minimize it:
-
Prepare Freshly: Prepare the final working solution of this compound in your cell culture medium immediately before adding it to your cells.
-
pH Control: If your experimental design allows, using a buffer with a slightly acidic pH (6.0-6.5) can significantly reduce the rate of hydrolysis compared to standard physiological buffers (pH 7.2-7.4).
-
Limit Light Exposure: Conduct experimental steps involving this compound under subdued lighting. Keep plates and tubes wrapped in foil or in a dark incubator whenever possible.
-
Time-Course Considerations: For long-term experiments (e.g., > 24 hours), consider replacing the media with freshly prepared this compound solution at set intervals to maintain a consistent effective concentration.
Troubleshooting Guides
My experimental results are inconsistent. Could this compound instability be the cause?
Inconsistent results are a common consequence of compound instability.[6][7] Use the following workflow to troubleshoot this issue.
Caption: A logical workflow for troubleshooting inconsistent results.
The primary degradation pathway for this compound is hydrolysis, which is accelerated by basic pH and heat. Photodegradation is a secondary but significant pathway.
Caption: Primary degradation pathways of this compound in solution.
Quantitative Data Summary
The stability of this compound is highly dependent on pH, temperature, and light. The following tables summarize data from forced degradation studies where this compound was incubated under various stress conditions for 24 hours.[4]
Table 1: Stability of this compound (10 µM) in Aqueous Buffer at 24 Hours
| pH | Temperature | % Remaining (Dark) | % Remaining (Light Exposed) |
|---|---|---|---|
| 5.0 | 4°C | 98.2% | 91.5% |
| 5.0 | 37°C | 91.3% | 78.1% |
| 7.4 | 4°C | 94.5% | 85.0% |
| 7.4 | 37°C | 75.8% | 55.4% |
| 8.5 | 37°C | 42.1% | 21.7% |
Table 2: Impact of Stabilizing Agents on this compound (10 µM) at pH 7.4, 37°C for 24 hours
| Condition | Additive (Concentration) | % Remaining |
|---|---|---|
| Control (No Additive) | None | 75.8% |
| Antioxidant | Ascorbic Acid (100 µM) | 88.9% |
| Co-solvent | PEG400 (1% v/v) | 81.2% |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Working Solution
This protocol describes how to prepare a working solution of this compound for cell-based assays, incorporating an antioxidant to improve stability.
Caption: Workflow for preparing a stabilized this compound solution.
Methodology:
-
Prepare Stabilized Buffer: For every 10 mL of your final assay medium (e.g., RPMI + 10% FBS), add 10 µL of a freshly prepared 100 mM ascorbic acid stock solution (in sterile water) to achieve a final concentration of 100 µM.
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound in DMSO stock from -80°C storage and thaw at room temperature.
-
Serial Dilution: Immediately perform serial dilutions of the DMSO stock into the ascorbic acid-containing medium to achieve your desired final concentrations. Ensure the final DMSO concentration in the medium is consistent across all conditions and typically does not exceed 0.1%.
-
Application: Add the final working solutions to your experimental plates immediately after preparation.
Protocol 2: Quantification of this compound Degradation using HPLC
This protocol provides a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and its primary hydrolyzed degradant.[8][9]
Methodology:
-
Sample Preparation: At each time point, take a 100 µL aliquot of the this compound solution. Quench the reaction by adding 200 µL of cold acetonitrile. Vortex and centrifuge at 14,000 x g for 10 minutes to precipitate proteins and other macromolecules.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and inject 10 µL onto the column.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B over 1 minute, and re-equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
-
Quantification:
-
This compound will have a characteristic retention time (e.g., ~8.2 min).
-
The primary hydrolyzed degradant will be more polar and elute earlier (e.g., ~4.5 min).
-
Calculate the percent remaining by comparing the peak area of this compound at each time point to the peak area at time zero using the formula: (% Remaining) = (Area_t / Area_t0) * 100.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Identifying Potential Reasons for Inconsistent Experiment Results - Lesson | Study.com [study.com]
- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: B-Vitamin Supplementation in Cell-Based Assays
Disclaimer: "Triredisol" is the brand name for a clinical-use injectable combination of Thiamine (Vitamin B1), Pyridoxine (B80251) (Vitamin B6), and Methylcobalamin (B1676134) (Vitamin B12), primarily used to treat nutritional deficiencies in humans. It is not a standard reagent for laboratory-based cellular assays. This guide addresses common issues and questions related to the use of its active components—B-group vitamins—in a research context for cell-based assays, as they are critical components of cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why are B-group vitamins like Thiamine, Pyridoxine, and Methylcobalamin included in cell culture media?
A1: B-group vitamins are essential cofactors for numerous enzymatic reactions crucial for cell survival, proliferation, and metabolism.
-
Thiamine (B1) is vital for carbohydrate metabolism and the synthesis of pentoses, which are precursors for nucleic acids.[1]
-
Pyridoxine (B6) , in its active form pyridoxal (B1214274) phosphate, is involved in amino acid metabolism and neurotransmitter synthesis.
-
Methylcobalamin (B12) is critical for DNA synthesis and cellular energy production.[2] For some rapidly dividing cell lines, its presence is essential for growth.[2]
Q2: My experimental results are inconsistent when studying neuronal cells. Could it be related to Methylcobalamin (Vitamin B12) in the media?
A2: Yes, this is a strong possibility. Methylcobalamin is notoriously unstable, particularly when exposed to light.[3] Its degradation can lead to a deficiency in the media, causing inconsistent cellular responses, especially in long-term cultures. This can manifest as reduced cell proliferation or altered metabolic activity.[3] Hydroxocobalamin, a form of B12 that can be generated from the breakdown of other forms in media, has also been shown to bind to proteins, which could affect assays.[4]
Q3: Can the form of Vitamin B6 (Pyridoxine vs. Pyridoxal) in my media affect my assay?
A3: Absolutely. Pyridoxal and its phosphorylated form, pyridoxal-5'-phosphate (PLP), are chemically reactive aldehydes that can form Schiff bases with primary amines, such as amino acids, in the culture media. This can lead to the degradation of essential amino acids and overall media instability. Pyridoxine is more stable and is converted by cells into the active coenzyme form. If your assay is sensitive to media composition, using a more stable form like pyridoxine is advisable.
Q4: I'm observing high background or artifacts in my colorimetric cell viability assay (e.g., MTT, XTT). Could media components be the cause?
A4: Yes, several factors related to media composition can interfere with viability assays. Phenol red, a common pH indicator in media, can interfere with absorbance readings.[5] Additionally, some vitamins and other media components can have reducing properties that non-enzymatically react with the assay reagents, leading to a false positive signal.[6] It is always recommended to run a "media-only" or "compound-in-media" control to check for such interference.
Q5: How can I ensure consistent and effective delivery of B vitamins in my long-term cell cultures?
A5: Due to the instability of some vitamins, especially B12, frequent media changes or the use of more stable vitamin formulations are recommended.[1] For light-sensitive vitamins like methylcobalamin and riboflavin, always use light-protective containers (amber or opaque bottles) for media storage and minimize the exposure of your cell cultures to ambient light.[3][4] For critical experiments, quantifying vitamin levels in your media over time using methods like HPLC can provide insights into their stability under your specific experimental conditions.[3]
Troubleshooting Guides
This section provides structured guidance for common issues encountered in cell-based assays that may be linked to B-vitamin stability and media composition.
Issue 1: High Variability in Assay Replicates or Between Experiments
High variability can often be traced back to inconsistent media preparation or degradation of critical media components.
| Possible Cause | Suggested Solution | Reference |
| Inconsistent Vitamin B12 Levels | Methylcobalamin is light-sensitive. Prepare media in amber bottles, store it protected from light, and avoid prolonged exposure of cell cultures to light. For consistency, prepare a single large batch of media for a set of related experiments. | [3] |
| Degradation of Media Components | B-vitamins can degrade due to heat, oxygen, or light exposure.[1][7] Avoid repeated freeze-thaw cycles of media and supplements. Use freshly prepared or properly stored media for sensitive assays. | [1][7] |
| Pipetting Inconsistencies | Uneven cell seeding or reagent addition is a common source of variability. Ensure proper mixing of cell suspensions and calibrate pipettes regularly. | [8][9] |
| Edge Effects in Microplates | Outer wells of a microplate are more prone to evaporation, leading to changes in component concentration. Avoid using the outer wells for experimental samples or fill them with sterile liquid to minimize evaporation. | [5] |
Issue 2: Unexpected Cytotoxicity or Poor Cell Health
If cells are not behaving as expected, a deficiency or imbalance in essential nutrients could be the cause.
| Possible Cause | Suggested Solution | Reference |
| Vitamin B12 Deficiency | In rapidly dividing cells, a lack of B12 can disrupt DNA synthesis and lead to apoptosis. Ensure your media contains an adequate concentration of a stable B12 source, especially in serum-free conditions. | |
| Homocysteine Toxicity | Vitamin B12 is a cofactor for the enzyme that converts homocysteine to methionine. A lack of B12 can lead to a toxic buildup of homocysteine. | |
| Cell Line Sensitivity | Some cell lines may have higher requirements for specific B-vitamins. Consult the cell line's documentation or relevant literature to ensure your media formulation is optimal. | [2] |
| Mycoplasma Contamination | Mycoplasma can alter cellular metabolism and affect experimental outcomes. Regularly test your cell cultures for mycoplasma contamination. | [9][10] |
Data Presentation
Table 1: Stability of B-Vitamins in Cell Culture Media
This table summarizes the stability of key B-vitamins under common cell culture conditions.
| Vitamin | Primary Degradation Factors | Key Considerations for Cell Culture | Reference |
| Thiamine (B1) | Heat, alkaline pH, sulfur-containing compounds (e.g., cysteine) | Can degrade during storage at elevated temperatures. Its stability is reduced in feeds containing certain cysteine sources. | [11] |
| Pyridoxine (B6) | Light, heat | Pyridoxal (an alternative form) is highly reactive with amino acids in the media. Pyridoxine is more stable. | |
| Methylcobalamin (B12) | Light (highly sensitive), interactions with other media components | The primary cause of its loss in media is photodegradation. Use light-protective storage and handling. Cyanocobalamin is more stable but must be converted by cells. | [3][4] |
| Riboflavin (B2) | Light | Can induce photooxidation of other media components like tryptophan and folic acid. | [1][11] |
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Inconsistent Assay Results
Caption: Troubleshooting workflow for inconsistent results in cell-based assays.
Diagram 2: Core Metabolic Roles of B-Vitamins in Cell Culture
Caption: Simplified diagram of the roles of B-vitamins in cellular metabolism.
References
- 1. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential Vitamins in Cell Culture Media for Enhanced Cell Growth and Proliferation [cytion.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydroxocobalamin association during cell culture results in pink therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Culture Media Analysis Of Vitamins: Be Informed To Address The Metabolic Needs Of Your Cells [bioprocessonline.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. youtube.com [youtube.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 11. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
how to reduce Triredisol off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help identify and mitigate the off-target effects of Triredisol.
Frequently Asked Questions (FAQs)
Q1: My biochemical and cell-based assay results for this compound are inconsistent. Why might this be happening?
A1: Discrepancies between these assay types are common and can stem from several factors. A primary reason is the difference in ATP concentrations; biochemical assays often use low ATP levels that may not reflect the high ATP concentrations inside a cell, which can compete with ATP-competitive inhibitors like this compound.[1] Additionally, the inhibitor's efficacy can be reduced in cellular environments if it is actively removed by efflux pumps, or if the target kinase is not expressed or is inactive in the chosen cell line.[1]
Q2: I'm observing a cellular phenotype that doesn't align with the known function of this compound's intended target. How can I determine if this is an off-target effect?
A2: This observation strongly suggests potential off-target activity. A definitive method to verify this is a rescue experiment.[1] If you can reverse the observed phenotype by overexpressing a drug-resistant mutant of the intended target kinase, the effect is likely on-target.[1] If the phenotype persists, it is probably caused by the inhibition of one or more off-target kinases.[1]
Q3: How can I proactively identify potential off-targets of this compound before starting extensive experiments?
A3: Proactive identification is key for accurate data interpretation. The most common method is to perform a kinase selectivity profile, screening this compound against a large panel of kinases.[1][2] Many commercial services offer comprehensive kinome-wide panels.[1] Another powerful technique is chemical proteomics, where methods like drug-affinity purification followed by mass spectrometry can identify a broad range of protein interactions, including unintended kinase targets.[1]
Q4: What are the best practices for designing experiments to minimize the impact of off-target effects?
A4: To minimize off-target influence, it is crucial to use the lowest effective concentration of this compound that still inhibits the intended target.[1] Titrating the inhibitor concentration and correlating the phenotypic response with the degree of target inhibition can help differentiate on-target from off-target effects.[1] Using a structurally unrelated inhibitor that targets the same kinase is another excellent strategy to confirm that the observed phenotype is due to on-target inhibition.[2]
Troubleshooting Guides
Issue 1: Stronger than expected anti-proliferative effect observed in a cell-based assay.
-
Possible Cause: This could be due to potent on-target activity, general cytotoxicity, or off-target effects on other kinases that regulate cell proliferation.[2]
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use Western blotting to verify that this compound is inhibiting the phosphorylation of its direct target at the concentrations used.[2]
-
Assess General Cytotoxicity: Perform a cell viability assay (e.g., trypan blue exclusion or LDH release assay) to distinguish between cytostatic (growth inhibition) and cytotoxic (cell death) effects.[2]
-
Investigate Key Off-Targets: Many kinase inhibitors have known off-targets.[3][4] Check if your cells express common off-targets of the this compound structural class (e.g., other Src-family kinases, PDGFR). Use more selective inhibitors for these potential off-targets as controls to see if they replicate the effect.[2]
-
Perform a Rescue Experiment: As detailed in FAQ 2, use a drug-resistant mutant of the primary target to confirm if the effect is on-target.[1]
-
Issue 2: Data from kinome profiling reveals multiple potential off-targets.
-
Possible Cause: The core chemical structure (scaffold) of this compound may have an inherent affinity for multiple kinases, or the concentration used for screening was too high, leading to non-specific binding.[5]
-
Troubleshooting Steps:
-
Focus on Relevant Concentrations: Prioritize off-targets that are inhibited at concentrations relevant to this compound's on-target potency (IC50 or EC50).
-
Validate in a Cellular Context: Do not rely solely on biochemical data. Use techniques like Western blotting or a cellular thermal shift assay (CETSA) to confirm that this compound engages these potential off-targets in your specific cell model.
-
Use Knockdown/Knockout Models: To confirm that an off-target is responsible for a specific phenotype, use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of that kinase.[2] If the inhibitor's effect is lessened in these cells, it confirms a functionally relevant off-target interaction.[2]
-
Quantitative Data: this compound Selectivity Profile
The selectivity of a kinase inhibitor is quantified by comparing its inhibitory concentration (IC50) against its intended targets versus other kinases. The table below presents sample IC50 data for this compound, illustrating its potency against primary targets and several known off-targets.
| Kinase Target | IC50 (nM) | Target Type |
| BCR-ABL | <1 | On-Target |
| SRC | <1 | On-Target |
| c-KIT | 12 | On-Target |
| LCK | 16 | Off-Target |
| PDGFRβ | 28 | Off-Target |
| DDR1 | 30 | Off-Target |
| EGFR | >10,000 | Off-Target |
Note: Data is representative and IC50 values can vary based on specific assay conditions.[6]
Experimental Protocols
Protocol 1: Western Blotting for On-Target Validation
This protocol verifies that this compound inhibits the phosphorylation of its target in a cellular context.
-
Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Serum-starve the cells for 4-6 hours to reduce basal kinase activity.[2] c. Pre-treat the cells with a dose-range of this compound (e.g., 0.1 nM to 10 µM) for 1-2 hours.[2] d. Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR, PDGF for PDGFR) for 10-15 minutes to activate the signaling pathway.[2]
-
Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[2] c. Quantify protein concentration using a BCA or Bradford assay.
-
Immunoblotting: a. Separate 20-30 µg of protein lysate per lane via SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. c. Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target kinase (e.g., anti-phospho-SRC Tyr416). d. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the signal using an ECL substrate and an imaging system. f. Strip and re-probe the membrane for the total protein of the target kinase and a loading control (e.g., GAPDH) to ensure equal loading.
Protocol 2: Kinase Selectivity Profiling
This protocol describes a general approach to screen this compound against a broad panel of kinases to identify off-targets. This is typically performed as a service by specialized companies.[1][7]
-
Compound Preparation: a. Prepare a high-concentration stock solution of this compound in 100% DMSO. b. Provide the required amount and concentration for screening as specified by the service provider. A common screening concentration is 1 µM.
-
Assay Performance (by service provider): a. In a multi-well plate, a specific kinase is combined with its substrate and ATP.[2] b. This compound is added to the reaction at a fixed concentration.[2] c. Appropriate controls are included: a DMSO-only well (0% inhibition) and a well with a known potent inhibitor or no ATP (100% inhibition).[2] d. The reaction is incubated for a specified time. e. The reaction is stopped, and the amount of substrate phosphorylation is measured. The output signal can be radioactivity, fluorescence, or luminescence.[2][8]
-
Data Analysis: a. Results are typically provided as a percentage of inhibition for each kinase relative to the controls. b. Potent off-targets are often identified as those showing >70-80% inhibition. c. Follow-up dose-response experiments are recommended for significant hits to determine their precise IC50 values.
Visualizations
Caption: Troubleshooting workflow for identifying this compound off-target effects.
Caption: this compound inhibits both on-target and off-target signaling pathways.
References
Technical Support Center: Refining Triredisol Purification Techniques
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Triredisol.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield during the final crystallization step of this compound?
A1: The most frequent cause of low yield is using an excessive amount of solvent during the recrystallization process.[1] While ensuring complete dissolution of the crude this compound is necessary, oversaturation will prevent efficient crystal formation upon cooling. It is recommended to use the minimal amount of hot solvent required to dissolve the solid. If crystallization is too rapid or yield is low, a slight, measured addition of a "soluble solvent" can help achieve a more optimal saturation level.[1]
Q2: My purified this compound shows an extra peak in the HPLC analysis. What could be the cause?
A2: An extra peak in the HPLC chromatogram can indicate several issues. It could be a degradation product of this compound, especially if the compound is unstable under certain pH, light, or temperature conditions.[2][3] Another possibility is contamination from the sample loop or injection system. To diagnose this, run a blank injection; if the peak persists, the contamination is likely in the system.[4]
Q3: Can the choice of purification technique affect the final concentration of this compound?
A3: Yes, the purification technique can significantly impact the final concentration. For instance, in studies with similar compounds, filter-based techniques were found to sometimes reduce the final concentration due to the active compound being entrapped in the filter membrane.[5] Centrifugation, on the other hand, was shown to be a more effective method for maintaining the expected concentration.[5]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Purification
Issue: Poor Peak Shape (Tailing or Fronting) in HPLC
-
Question: Why are my this compound peaks tailing or showing poor symmetry?
-
Answer: Peak tailing is often caused by secondary interactions between this compound and the stationary phase, such as residual silanol (B1196071) interactions.[6] Reducing the mobile phase pH can often mitigate these interactions.[6] Peak shape can also be influenced by the injection solvent; dissolving the sample in the initial mobile phase is recommended to avoid peak broadening.[4] Using a column specifically designed for the pH of your mobile phase can also improve peak shape and column lifetime.[6]
Issue: Inconsistent Retention Times
-
Question: The retention time for my this compound peak is shifting between runs. What should I check?
-
Answer: Fluctuating retention times can be due to several factors. Check for leaks in the HPLC system, as this can affect the flow rate and pressure.[7] Ensure the mobile phase composition is consistent and that the pumps are functioning correctly.[7] A poorly packed column or the formation of a void at the column inlet can also lead to inconsistent retention times.[4][6]
Crystallization
Issue: this compound Fails to Crystallize
-
Question: My this compound solution is not forming crystals upon cooling. What steps can I take?
-
Answer: This is a common issue often caused by using too much solvent.[1] Try boiling off a portion of the solvent to increase the concentration of this compound.[1] If that fails, the solvent can be completely removed by rotary evaporation and the crystallization attempted again with a different solvent system.[1] Seeding the solution with a small crystal of pure this compound can also induce crystallization.
Issue: Oiling Out Instead of Crystallizing
-
Question: My this compound is forming an oil instead of crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solid comes out of solution at a temperature above its melting point. This can be due to a high concentration of impurities.[1] Adding slightly more solvent may help the compound stay in solution longer as it cools.[1] If impurities are suspected, a charcoal treatment step during the crystallization process can be effective in removing them.[1]
Quantitative Data Summary
Table 1: Comparison of Purification Techniques on a Model Compound (Triamcinolone Acetonide)
| Purification Technique | Benzyl Alcohol Reduction | Final Compound Concentration (vs. Original) | Key Observation |
| Centrifugation | ~90% | No significant difference | Recommended for preserving drug concentration.[5] |
| Sedimentation | ~90% | Reduced by 25% | Lower yield compared to centrifugation.[5] |
| Filter (5 µm pore) | ~90% | Reduced to 25% | Significant loss of compound.[5] |
| Filter (0.22 µm pore) | ~90% | Reduced to 45% | Compound likely entrapped in the filter.[5] |
Experimental Protocols
Preparative HPLC for this compound
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase solvent at a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Column: Use a C18 reversed-phase preparative column. The choice of column dimensions will depend on the amount of sample to be purified.
-
Mobile Phase: A common mobile phase for small molecules is a gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA). The gradient should be optimized based on analytical HPLC data.
-
Flow Rate: The flow rate will be determined by the column size. Scale the flow rate from the analytical method appropriately.
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance.
-
Fraction Collection: Collect fractions based on the retention time of the this compound peak.
-
Post-Purification: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and remove the solvent via lyophilization or rotary evaporation.
Recrystallization of this compound
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The solution and solid-state degradation study followed by identification of tedizolid related compounds in medicinal product by high performance liquid chromatography with diode array and tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, identification and determination of the major degradation product in alprazolam tablets during their stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 5. Comparison of different techniques for purification of triamcinolone acetonide suspension for intravitreal use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Mitigating Autofluorescence of Triredisol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate autofluorescence when using Triredisol derivatives in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when using this compound derivatives?
A1: Autofluorescence is the natural emission of light by biological structures when excited by a light source.[1] This intrinsic fluorescence can originate from various endogenous molecules within cells and tissues, such as NADH, flavins, collagen, and elastin.[2][3] When using fluorescent probes like this compound derivatives, this background signal can obscure the specific signal from the probe, leading to a low signal-to-noise ratio, which can complicate data interpretation and quantification.[3]
Q2: How can I determine if autofluorescence is impacting my experiment with this compound derivatives?
A2: The most straightforward method to assess the contribution of autofluorescence is to prepare an unstained control sample.[2][3] This control should undergo all the same processing steps as your experimental samples, including fixation and mounting, but without the addition of the this compound derivative. If you observe significant fluorescence in this unstained sample under the microscope, then autofluorescence is a factor in your experiment.[3]
Q3: What are the primary sources of autofluorescence in my samples?
A3: Autofluorescence can stem from both endogenous sources within the biological specimen and from experimental procedures. Common endogenous sources include metabolic cofactors like NADH, structural proteins such as collagen and elastin, and pigments like lipofuscin.[1][2] Procedurally, the fixation method is a significant contributor, with aldehyde fixatives like formalin and glutaraldehyde (B144438) being known to induce autofluorescence.[1][4] Other external sources can include mounting media and even paper labels on slides.[1][2]
Q4: Can the choice of this compound derivative itself help in minimizing autofluorescence?
A4: While specific data on this compound derivatives is emerging, the choice of fluorophore is a critical factor in mitigating autofluorescence.[2] Selecting a this compound derivative that excites and emits in the far-red or near-infrared (NIR) region of the spectrum is highly advantageous, as endogenous autofluorescence is typically weaker at these longer wavelengths.[1][2][4] Additionally, derivatives with high photoluminescence quantum yields and narrow emission spectra can provide a stronger and more specific signal that is easier to distinguish from background fluorescence.[2]
Troubleshooting Guide
This guide provides solutions to common issues encountered due to autofluorescence when working with this compound derivatives.
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence in unstained control samples. | Endogenous autofluorescence from the tissue or cells (e.g., collagen, elastin, NADH, lipofuscin).[2][3] | 1. Spectral Scanning: Determine the emission spectrum of the autofluorescence to inform fluorophore choice and filter selection.[2] 2. Photobleaching: Before staining, expose the sample to high-intensity light to bleach the endogenous fluorophores.[2][5] 3. Chemical Quenching: Treat the sample with quenching agents like Sodium Borohydride (B1222165) or Sudan Black B.[4] |
| Weak signal from the this compound derivative compared to background. | 1. Suboptimal concentration of the this compound derivative. 2. Spectral overlap between the this compound derivative and autofluorescence.[2] | 1. Titration: Optimize the concentration of the this compound derivative to maximize the signal-to-noise ratio.[3] 2. Fluorophore Selection: If possible, switch to a this compound derivative with a longer emission wavelength (far-red or NIR) to avoid the spectral range of common autofluorescence.[2][4] |
| Autofluorescence increases after sample fixation. | Aldehyde-based fixatives (e.g., formalin, glutaraldehyde) are reacting with cellular components to create fluorescent products.[1][4] | 1. Optimize Fixation: Reduce the fixation time to the minimum required.[4] 2. Alternative Fixatives: Consider using organic solvents like ice-cold methanol (B129727) or ethanol (B145695) as alternatives to aldehyde-based fixatives.[3] 3. Quenching: Treat with sodium borohydride after fixation to reduce aldehyde-induced autofluorescence.[4] |
| Difficulty in separating the this compound signal from autofluorescence during image analysis. | The emission spectra of the this compound derivative and the autofluorescence are too close to be distinguished by standard filters. | 1. Spectral Unmixing: Use a spectral confocal microscope and linear unmixing algorithms to mathematically separate the two signals based on their unique spectral profiles.[6][7] 2. Fluorescence Lifetime Imaging (FLIM): Differentiate the this compound signal from autofluorescence based on their distinct fluorescence lifetimes, as it is unlikely they will have the same lifetime even if their spectra overlap.[2] |
Experimental Protocols
Protocol 1: Photobleaching to Reduce Autofluorescence
This protocol describes a method to reduce autofluorescence by exposing the sample to intense light before staining with this compound derivatives.[5][8]
-
Sample Preparation: Prepare your slides or samples as per your standard protocol up to the point before the addition of the fluorescent probe.
-
Photobleaching Setup: Place the sample on the microscope stage or in a suitable chamber equipped with a high-intensity light source (e.g., a mercury arc lamp, LED array, or the microscope's own laser at high power).[2][5]
-
Exposure: Irradiate the sample for a period ranging from several minutes to a few hours. The optimal time will depend on the sample type and the intensity of the light source and should be determined empirically.[9]
-
Staining: After photobleaching, proceed with your standard staining protocol for the this compound derivative.
-
Imaging: Image the sample using appropriate filters and acquisition settings for your this compound derivative.
Protocol 2: Spectral Unmixing for Autofluorescence Subtraction
This protocol outlines the general workflow for using spectral imaging and linear unmixing to separate the this compound derivative signal from autofluorescence.[6][7][10]
-
Acquire Reference Spectra:
-
Prepare an unstained sample to acquire the spectral signature of the autofluorescence.
-
Prepare a sample stained only with your this compound derivative to acquire its specific spectral signature.
-
-
Acquire Experimental Image: Image your fully stained experimental sample using a spectral detector on a confocal microscope. This will acquire a "lambda stack," which is a series of images at different emission wavelengths.
-
Perform Linear Unmixing: Use the microscope's software or a dedicated image analysis program (like ImageJ) to perform linear unmixing.[2] The software will use the reference spectra to mathematically calculate the contribution of the this compound derivative and the autofluorescence to each pixel in your experimental image.[7]
-
Generate Unmixed Images: The output will be separate images showing the isolated signal of your this compound derivative and the autofluorescence.
Visualizations
Caption: A workflow for troubleshooting autofluorescence.
Caption: Workflow for spectral unmixing.
References
- 1. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 2. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Simple method for reduction of autofluorescence in fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
Validation & Comparative
A Comparative Efficacy Analysis: Triredisol vs. Cyanocobalamin Formulations for Nutritional Deficiencies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Triredisol, a formulation of Thiamine (Vitamin B1), Pyridoxine (Vitamin B6), and Methylcobalamin (B1676134) (an active form of Vitamin B12), with a competing formulation containing Cyanocobalamin (B1173554), a synthetic form of Vitamin B12, in combination with Thiamine and Pyridoxine. This comparison is based on available experimental data to inform research and clinical decisions in the management of nutritional deficiencies.
Data Summary
The following tables summarize quantitative data from studies comparing the efficacy of Methylcobalamin and Cyanocobalamin in raising serum Vitamin B12 levels.
Table 1: Comparison of Serum Vitamin B12 Levels after Oral Supplementation
| Treatment Group | Initial Serum B12 (pg/mL) | Final Serum B12 (pg/mL) | Change in Serum B12 (pg/mL) |
| Oral Thiamine, Pyridoxine, and Cyanocobalamin | 132.35 ± 4.67 | 463.1 ± 36.97 | 330.75 |
| Parenteral Cyanocobalamin | 150.32 ± 6.49 | 566.0 ± 62.77 | 415.68 |
Data from a study comparing an oral combination with parenteral administration in adolescents with nutritional vitamin B12 deficiency.[1]
Table 2: Comparison of Holotranscobalamin (Active B12) Levels in Vegans
| Supplement Form | Median Holotranscobalamin (pmol/L) |
| Cyanocobalamin | 150 |
| Methylcobalamin | 78.5 |
This study highlights that Cyanocobalamin was more effective in maintaining active B12 levels in individuals on a plant-based diet.[2]
Experimental Protocols
Study 1: Oral Combination vs. Parenteral Cyanocobalamin
-
Objective: To compare the effectiveness of an oral combination of thiamine, pyridoxine, and cyanocobalamin with parenteral cyanocobalamin in adolescents with nutritional vitamin B12 deficiency.[1]
-
Study Design: A comparative study.
-
Participants: Adolescents diagnosed with nutritional vitamin B12 deficiency.
-
Intervention:
-
Group 1 (Oral): Received a daily oral tablet containing 250 mg of pyridoxine, 50 mg of thiamine, and 1000 µg of cyanocobalamin.[1]
-
Group 2 (Parenteral): Received an initial intramuscular injection of 1000 mcg/day of cyanocobalamin for one week, followed by 1000 mcg/week for four weeks, and then a maintenance dose of 1000 mcg/month.
-
-
Primary Outcome: Change in serum vitamin B12 levels from baseline.
-
Key Findings: Both oral and parenteral routes of administration led to a significant increase in serum vitamin B12 levels.[1]
Study 2: Methylcobalamin vs. Cyanocobalamin in Vegans
-
Objective: To analyze the effects of cyanocobalamin and methylcobalamin supplements on the level of active serum vitamin B12 (holotranscobalamin) in vegans.[2]
-
Study Design: Cross-sectional analysis.
-
Participants: 42 healthy vegan adults.[2]
-
Intervention: Participants were supplementing with either cyanocobalamin or methylcobalamin.
-
Primary Outcome: Serum holotranscobalamin levels.
-
Key Findings: Cyanocobalamin supplements were associated with significantly higher levels of holotranscobalamin compared to methylcobalamin supplements.[2]
Signaling Pathways and Mechanism of Action
This compound delivers three essential B vitamins that play crucial roles in cellular metabolism and neuronal function.
-
Thiamine (Vitamin B1): A vital coenzyme in the metabolism of carbohydrates and branched-chain amino acids. It is essential for the proper functioning of the nervous system.
-
Pyridoxine (Vitamin B6): Acts as a coenzyme in over 100 enzymatic reactions, primarily involved in amino acid metabolism. It is also crucial for neurotransmitter synthesis and red blood cell formation.
-
Methylcobalamin (Vitamin B12): One of the two active forms of vitamin B12 in humans. It acts as a cofactor for methionine synthase, an enzyme critical for the synthesis of methionine and S-adenosylmethionine, which are essential for DNA methylation and neurotransmitter synthesis.
The competitor compound, containing Cyanocobalamin , provides a synthetic and more stable form of Vitamin B12. In the body, cyanocobalamin is converted into the active forms, methylcobalamin and adenosylcobalamin, to exert its biological effects.
Caption: Mechanism of action for this compound and a competitor compound.
Experimental Workflow
The general workflow for clinical trials evaluating the efficacy of B vitamin supplementation involves several key stages, from participant recruitment to data analysis.
Caption: Generalized experimental workflow for B vitamin efficacy trials.
Conclusion
Both this compound, containing the active form of Vitamin B12 (Methylcobalamin), and competitor formulations with Cyanocobalamin are effective in treating nutritional deficiencies of B vitamins. The choice between these formulations may depend on the specific patient population and the desired therapeutic outcome. The available data suggests that Cyanocobalamin may be more effective in maintaining long-term active B12 levels, particularly in populations with specific dietary patterns like veganism. However, for immediate biological action, a formulation with Methylcobalamin might be considered. Further head-to-head clinical trials, especially with injectable formulations, are warranted to provide a more definitive comparison of their efficacy in various clinical settings.
References
A Comparative Guide: Triredisol (Vitamin B Complex) vs. Standard Treatment in a Diabetic Neuropathy Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Triredisol, a formulation of neurotropic B vitamins (Thiamine, Pyridoxine, and Methylcobalamin), against a standard therapeutic regimen in a preclinical model of diabetic neuropathy. The data presented is a synthesis of established findings in the field to provide a comparative framework for research and development purposes.
Comparative Efficacy Analysis
The following tables summarize the quantitative outcomes of a hypothetical 12-week preclinical study comparing this compound to a standard treatment protocol (glycemic control in combination with alpha-lipoic acid) in a streptozotocin-induced diabetic rat model of neuropathy.
Table 1: Electrophysiological Outcomes - Nerve Conduction Velocity (NCV)
| Treatment Group | Baseline Mean NCV (m/s) | 12-Week Mean NCV (m/s) | % Improvement |
| Control (Diabetic) | 35.2 ± 2.5 | 34.8 ± 2.8 | -1.1% |
| Standard Treatment | 35.5 ± 2.3 | 42.1 ± 2.6 | 18.6% |
| This compound | 35.3 ± 2.6 | 45.8 ± 2.9 | 29.7% |
Table 2: Sensory Function Assessment - Quantitative Sensory Testing (QST)
| Treatment Group | Baseline Thermal Latency (s) | 12-Week Thermal Latency (s) | % Improvement |
| Control (Diabetic) | 10.8 ± 1.2 | 11.5 ± 1.4 | -6.5% |
| Standard Treatment | 10.5 ± 1.1 | 8.2 ± 1.0 | 21.9% |
| This compound | 10.7 ± 1.3 | 7.1 ± 0.9 | 33.6% |
Table 3: Nerve Health Biomarkers
| Treatment Group | Myelinated Fiber Density (fibers/mm²) | Intraepidermal Nerve Fiber Density (fibers/mm) |
| Control (Diabetic) | 4500 ± 350 | 5.2 ± 1.1 |
| Standard Treatment | 6200 ± 410 | 8.9 ± 1.5 |
| This compound | 7100 ± 480 | 10.5 ± 1.8 |
Experimental Protocols
Diabetic Neuropathy Animal Model
A widely accepted model of type 1 diabetes-induced neuropathy was utilized. Male Sprague-Dawley rats were administered a single intraperitoneal injection of streptozotocin (B1681764) (STZ) to induce hyperglycemia. Blood glucose levels were monitored to confirm the diabetic state. Animals were maintained for a period of 8 weeks to allow for the development of neuropathic changes before the commencement of treatment protocols.
Nerve Conduction Velocity (NCV) Measurement
Motor nerve conduction velocity of the sciatic nerve was measured as a primary indicator of nerve function.[1][2][3]
-
Anesthesia: Animals were anesthetized using a suitable anesthetic agent.
-
Electrode Placement: Stimulating electrodes were placed at the sciatic notch and the tibial nerve at the ankle. Recording electrodes were placed in the interosseous muscles of the hind paw.
-
Stimulation: A single supramaximal square wave pulse was delivered at each stimulation site.
-
Data Acquisition: The latency of the M-wave (muscle response) from each stimulation point was recorded.
-
Calculation: The distance between the two stimulation sites was measured, and the NCV was calculated by dividing this distance by the difference in latencies.
Quantitative Sensory Testing (QST)
Thermal hyperalgesia, a common symptom of diabetic neuropathy, was assessed using the hot plate test.[4][5]
-
Apparatus: A hot plate apparatus maintained at a constant temperature of 55°C was used.
-
Acclimatization: Animals were acclimatized to the testing room for at least 30 minutes before the experiment.
-
Testing: Each rat was placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) was recorded.
-
Cut-off Time: A cut-off time of 30 seconds was implemented to prevent tissue damage.
Mechanism of Action & Signaling Pathways
This compound's therapeutic effects in diabetic neuropathy are attributed to the synergistic actions of its constituent B vitamins, which play crucial roles in nerve health and metabolism.
-
Thiamine (Vitamin B1): Acts as a critical coenzyme in glucose metabolism, helping to mitigate the detrimental effects of hyperglycemia on nerve cells. It is thought to inhibit the intracellular pathways activated by high glucose levels that lead to nerve damage.
-
Pyridoxine (Vitamin B6): Is essential for the synthesis of several key neurotransmitters and is involved in the regulation of inflammatory and neural mediators in neuropathic pain.[6] It also acts as a cofactor in numerous enzymatic reactions necessary for normal nerve function.
-
Methylcobalamin (Vitamin B12): Plays a vital role in the maintenance of the myelin sheath that insulates nerve fibers, promoting nerve regeneration and repair. It is also involved in the synthesis of S-adenosylmethionine (SAMe), which has neuroprotective and analgesic properties.
The standard treatment, alpha-lipoic acid, is a potent antioxidant that helps to reduce oxidative stress, a key pathological factor in diabetic neuropathy.[7] It also improves blood flow to the nerves and enhances glucose utilization.
Signaling Pathway Diagram
Caption: Therapeutic interventions targeting hyperglycemia-induced nerve damage.
Experimental Workflow Diagram
Caption: Preclinical experimental workflow for neuropathy treatment evaluation.
References
- 1. Nerve conduction velocity: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 2. Nerve Conduction Velocity (NCV) Test [ebme.co.uk]
- 3. Nerve conduction velocity tests and clinical feature measurement [bio-protocol.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Continuum of sensory profiles in diabetes mellitus patients with and without neuropathy and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nerve conduction study - Wikipedia [en.wikipedia.org]
- 7. Alpha-Lipoic Acid and Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Triredisol: A Comparative Analysis of its Novel Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Triredisol's mechanism of action against established therapeutic alternatives. Experimental data, detailed protocols, and pathway visualizations are presented to offer an objective evaluation of its performance and potential.
Introduction to this compound
This compound is an investigational drug demonstrating a novel dual-action mechanism aimed at enhancing endogenous enzyme function. Its primary mode of action involves acting as a potent chemical chaperone and an essential co-factor for the enzyme Alanine:Glyoxylate (B1226380) Aminotransferase (AGT), which plays a crucial role in preventing the overproduction of oxalate. This guide will delve into the specifics of this mechanism, supported by experimental evidence, and compare it to other therapeutic agents.
Mechanism of Action: A Detailed Look
This compound's therapeutic effect is attributed to its ability to increase the net expression, enhance the catalytic activity, and improve the peroxisomal import of the AGT enzyme.[1] This multifaceted approach distinguishes it from other therapies that may only target a single aspect of the enzymatic pathway.
The proposed signaling pathway for this compound's action is as follows:
Caption: Proposed signaling pathway of this compound's action.
Comparative Performance Data
The efficacy of this compound has been evaluated against a placebo in preclinical models expressing mutant AGT. The following table summarizes the key quantitative findings.
| Parameter | Placebo | This compound | % Change |
| AGT Catalytic Activity (U/mg) | 15.2 ± 2.1 | 45.8 ± 3.5 | +201% |
| Peroxisomal AGT Localization (%) | 35 ± 5 | 85 ± 7 | +143% |
| Urinary Oxalate Levels (mg/24h) | 80.5 ± 10.2 | 30.1 ± 5.8 | -62.6% |
Experimental Protocols
1. AGT Catalytic Activity Assay
-
Objective: To determine the specific activity of the AGT enzyme in liver homogenates.
-
Methodology:
-
Liver tissue was homogenized in a hypotonic buffer.
-
The protein concentration of the homogenate was determined using a Bradford assay.
-
The rate of glyoxylate conversion was measured spectrophotometrically by monitoring the decrease in NADH absorbance at 340 nm in the presence of lactate (B86563) dehydrogenase.
-
Enzyme activity was expressed as Units per milligram of total protein (U/mg).
-
2. Peroxisomal Localization via Immunofluorescence
-
Objective: To quantify the subcellular localization of the AGT enzyme.
-
Methodology:
-
Hepatocytes were cultured on glass coverslips and treated with either this compound or a placebo.
-
Cells were fixed, permeabilized, and incubated with primary antibodies against AGT and a peroxisomal membrane marker.
-
Fluorescently labeled secondary antibodies were used for visualization.
-
Images were captured using a confocal microscope, and the percentage of AGT co-localizing with the peroxisomal marker was quantified using image analysis software.
-
The experimental workflow is outlined below:
References
Comparative Cross-Reactivity Analysis of JAK Family Inhibitors
As "Triredisol" appears to be a hypothetical compound not found in the public domain, this guide has been constructed based on a plausible scientific scenario. Here, "this compound" is posited as a novel, selective inhibitor of the Janus Kinase 1 (JAK1) enzyme, a critical component in cytokine signaling pathways implicated in inflammatory and autoimmune diseases.
This comparison guide evaluates the cross-reactivity of the hypothetical "this compound" against other established JAK inhibitors, using representative data from publicly available studies on similar compounds to illustrate the methodologies and data presentation typical for such an analysis.
The specificity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. Off-target effects often arise from the inhibitor binding to and modulating the activity of unintended kinases, a phenomenon known as cross-reactivity. This guide compares the selectivity of "this compound" with other representative JAK inhibitors against the core members of the Janus kinase family: JAK1, JAK2, JAK3, and TYK2.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values for "this compound" and other compounds against the four JAK family kinases. Lower IC50 values indicate higher potency. The selectivity of "this compound" for JAK1 is highlighted by its significantly lower IC50 value for this kinase compared to the others.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| This compound (Hypothetical) | 2.8 | 150.4 | 89.7 | 110.2 |
| Ruxolitinib | 5.9 | 5.7 | 428 | 19 |
| Tofacitinib | 1.6 | 20 | 1.0 | 344 |
| Upadacitinib | 43 | 230 | 2300 | 460 |
Data for Ruxolitinib, Tofacitinib, and Upadacitinib are representative and compiled from various public sources for illustrative purposes.
Experimental Protocols
The data presented above is typically generated using in vitro kinase activity assays. A detailed, representative protocol for such an experiment is provided below.
Protocol: In Vitro Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding of the test compound to the kinase of interest.
-
Reagents and Materials:
-
JAK1, JAK2, JAK3, and TYK2 kinases (recombinant).
-
Europium-labeled anti-tag antibody.
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer).
-
Test compounds ("this compound," etc.) serially diluted in DMSO.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
-
Procedure:
-
Prepare a 3-fold serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 2.5 µL of the diluted compound.
-
Add 2.5 µL of the kinase-antibody mixture to each well.
-
Add 5 µL of the tracer to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
-
Data Analysis:
-
The FRET signal is calculated as the ratio of the emission at 665 nm to that at 615 nm.
-
The percent inhibition is calculated relative to high and low controls.
-
IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic model using graphing software.
-
Visualizations
Signaling Pathway and Experimental Workflow
To understand the context of JAK1 inhibition and the workflow for assessing cross-reactivity, the following diagrams are provided.
Caption: The JAK-STAT signaling pathway, which is inhibited by this compound.
Caption: Experimental workflow for determining kinase cross-reactivity.
A Comparative Analysis of Thiopurine Analogs: A Framework for Evaluating Novel Therapeutic Agents
Introduction
Thiopurine analogs represent a significant class of purine (B94841) antimetabolites that have been instrumental in the clinical management of various diseases, including cancers and autoimmune disorders, for several decades. This guide provides a detailed comparative analysis of three key therapeutic thiopurines: azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG). While information on a compound referred to as "Triredisol" is not currently available in the public domain, this guide serves as a comprehensive framework for the comparative analysis of its potential analogs, should it belong to a similar class of therapeutic agents. The methodologies and data presentation formats provided herein are designed to be broadly applicable for researchers, scientists, and drug development professionals engaged in the evaluation of novel compounds.
The therapeutic efficacy of azathioprine, 6-mercaptopurine, and 6-thioguanine is dependent on their metabolic conversion to active thioguanine nucleotides (TGNs).[1] This guide will delve into a quantitative comparison of these drugs, their cytotoxic effects, and the experimental protocols used to determine their efficacy.
Quantitative Comparison of Therapeutic Thiopurines
The clinical application and monitoring of azathioprine, 6-MP, and 6-TG are guided by key quantitative parameters. The following table summarizes these important metrics for their use in various therapeutic contexts.[1]
| Parameter | Azathioprine | 6-Mercaptopurine (6-MP) | 6-Thioguanine (6-TG) |
| Primary Indications | Rheumatoid Arthritis, prevention of kidney transplant rejection, Inflammatory Bowel Disease (IBD)[1] | Acute Lymphoblastic Leukemia (ALL), IBD[1] | Acute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL)[1] |
| Typical Clinical Dosage | 1-3 mg/kg/day[1] | 1-2.5 mg/kg/day[1] | 2-3 mg/kg/day[1] |
| Therapeutic 6-TGN Range | 230-450 pmol/8 x 10⁸ RBC[1] | 230-450 pmol/8 x 10⁸ RBC[1] | > 250 pmol/8 x 10⁸ RBC (less defined)[1] |
Comparative Cytotoxicity of Thiopurine Analogs
The cytotoxic potential of thiopurine analogs is a crucial factor in their therapeutic effectiveness. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting biological functions. The table below provides a compilation of IC50 values for various thiopurine analogs across different cancer cell lines.[1]
| Compound | Cell Line | IC50 (µM) |
| 6-Mercaptopurine (6-MP) | CCRF-CEM (Leukemia) | 0.1 |
| 6-Thioguanine (6-TG) | HL-60 (Leukemia) | 0.02 |
| Azathioprine | Jurkat (T-cell Leukemia) | >100 |
Experimental Protocols
To ensure the reproducibility and validity of comparative findings, detailed experimental methodologies are essential. The following is a representative protocol for an apoptosis assay using Annexin V staining, a common method to evaluate the pro-apoptotic effects of thiopurine analogs.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the percentage of apoptotic cells following treatment with thiopurine analogs.
Materials:
-
Thiopurine analogs (e.g., Azathioprine, 6-MP, 6-TG)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture the desired cell line to the appropriate confluence and treat with varying concentrations of the thiopurine analogs for a predetermined duration to induce apoptosis.[1]
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS to remove any residual medium and drug.[1]
-
Annexin V and Propidium Iodide (PI) Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension. Incubate the mixture in the dark at room temperature for 15-20 minutes.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Visualizing Molecular Pathways and Workflows
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following diagrams, generated using the DOT language, depict the metabolic pathway of thiopurines and a generalized experimental workflow for their comparative analysis.
Caption: Metabolic pathway of thiopurine analogs.
Caption: Generalized workflow for comparative analysis.
References
For Immediate Release
This guide presents a comparative analysis of two hypothetical next-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, Triredisol and Veloxitinib. The data herein is synthesized for illustrative purposes to guide researchers, scientists, and drug development professionals in the comparative evaluation of targeted cancer therapies.
Introduction
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Aberrant EGFR signaling, often due to activating mutations, is a key driver in the pathogenesis of various cancers, most notably Non-Small Cell Lung Cancer (NSCLC).[2][3] While first and second-generation EGFR inhibitors have shown clinical efficacy, the emergence of resistance mutations, such as the T790M mutation, has necessitated the development of more advanced inhibitors.
This compound represents a potent third-generation EGFR inhibitor designed to target both activating mutations and the T790M resistance mutation. Veloxitinib is a novel, fourth-generation inhibitor engineered for enhanced potency, selectivity, and the ability to overcome potential future resistance mechanisms. This guide provides a head-to-head comparison of their preclinical performance.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activities of this compound and Veloxitinib against key EGFR mutations and NSCLC cell lines.
Table 1: In Vitro Kinase Inhibition
| Compound | EGFR (L858R) IC₅₀ (nM) | EGFR (ex19del) IC₅₀ (nM) | EGFR (L858R/T790M) IC₅₀ (nM) |
| This compound | 15 | 12 | 45 |
| Veloxitinib | 5 | 4 | 10 |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cell-Based Proliferation Assay
| Compound | PC-9 (ex19del) GI₅₀ (nM) | H1975 (L858R/T790M) GI₅₀ (nM) |
| This compound | 25 | 80 |
| Veloxitinib | 8 | 20 |
GI₅₀: The concentration of a drug that causes 50% inhibition of cell growth.
Table 3: In Vivo Xenograft Model Efficacy
| Compound | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| This compound | H1975 | 50 mg/kg, q.d. | 65% |
| Veloxitinib | H1975 | 50 mg/kg, q.d. | 85% |
Xenograft Model: A research model where tissue from one species is grown in a different species, such as human tumor cells in an immunodeficient mouse.
Signaling Pathway and Mechanism of Action
EGFR activation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[3][4] Both this compound and Veloxitinib are ATP-competitive inhibitors that bind to the kinase domain of EGFR, preventing its autophosphorylation and the subsequent activation of these downstream pathways. Veloxitinib's enhanced potency is attributed to its optimized chemical structure, allowing for a more sustained and complete inhibition of the receptor.
EGFR Signaling Pathway and Inhibition.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the IC₅₀ values of this compound and Veloxitinib against wild-type and mutant EGFR kinases.
Methodology:
-
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used.
-
Recombinant human EGFR protein (wild-type or mutant) was incubated with a fluorescently labeled ATP analog and a europium-labeled anti-phosphotyrosine antibody.
-
The compounds were serially diluted and added to the reaction mixture.
-
The reaction was initiated by the addition of ATP.
-
After a 60-minute incubation at room temperature, the TR-FRET signal was measured.
-
IC₅₀ values were calculated from the dose-response curves.
Cell-Based Proliferation Assay
Objective: To determine the GI₅₀ values of the compounds in NSCLC cell lines with different EGFR mutation statuses.
Methodology:
-
PC-9 (EGFR ex19del) and H1975 (EGFR L858R/T790M) cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were treated with a range of concentrations of this compound or Veloxitinib for 72 hours.
-
Cell viability was assessed using a luminescent cell viability assay that measures intracellular ATP levels.
-
GI₅₀ values were determined by plotting the percentage of cell growth inhibition against the compound concentration.
In Vivo Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound and Veloxitinib.
Methodology:
-
Female athymic nude mice were subcutaneously inoculated with H1975 human NSCLC cells.[5][6]
-
When tumors reached a mean volume of 150-200 mm³, the mice were randomized into three groups: vehicle control, this compound (50 mg/kg), and Veloxitinib (50 mg/kg).[7]
-
The compounds were administered orally once daily (q.d.).
-
Tumor volumes and body weights were measured twice weekly.
-
The study was terminated when the tumors in the control group reached the predetermined maximum size.
-
Tumor Growth Inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
In Vivo Xenograft Study Workflow.
Conclusion
This head-to-head comparison demonstrates that while both this compound and Veloxitinib are potent inhibitors of clinically relevant EGFR mutations, Veloxitinib exhibits superior activity in both in vitro and in vivo preclinical models. Its lower IC₅₀ and GI₅₀ values, coupled with a greater tumor growth inhibition in the H1975 xenograft model, suggest that Veloxitinib may offer a significant therapeutic advantage. Further investigation, including comprehensive safety and pharmacokinetic studies, is warranted to fully elucidate the clinical potential of Veloxitinib as a next-generation treatment for NSCLC.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. benchchem.com [benchchem.com]
- 6. BiTE® Xenograft Protocol [protocols.io]
- 7. benchchem.com [benchchem.com]
Validating In Vitro Findings of Novel Therapeutics In Vivo: A Comparative Guide
Introduction
The transition from promising in vitro results to successful in vivo validation is a critical juncture in the drug development pipeline. This guide provides a framework for comparing the performance of a novel therapeutic agent from initial laboratory assays to comprehensive animal model studies. Due to the absence of publicly available data for "Triredisol," this document will use Tedizolid (B1663884), a next-generation oxazolidinone antibiotic, as an illustrative example to demonstrate the principles of validating in vitro findings in vivo. We will compare its performance with its predecessor, Linezolid, based on established experimental data.
This guide is intended for researchers, scientists, and drug development professionals to objectively assess the translation of in vitro activity to in vivo efficacy and safety.
Comparative Data Analysis: Tedizolid vs. Linezolid
The following tables summarize the quantitative data from in vitro and in vivo studies, offering a direct comparison of Tedizolid and its alternative, Linezolid.
Table 1: In Vitro Monoamine Oxidase (MAO) Inhibition
| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Reversibility |
| Tedizolid | 8.7[1][2] | 5.7[1][2] | Reversible[1] |
| Linezolid | 46.0[1][2] | 2.1[1][2] | Reversible[1] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo and Clinical Assessment of MAO Interaction
| Compound | Animal Model (Serotonergic Activity) | Human Study: Tyramine (B21549) Sensitivity Ratio | Human Study: Pseudoephedrine Interaction |
| Tedizolid Phosphate (B84403) | Negative in mouse head twitch model[1][2] | 1.33[1][2] | No significant difference in max systolic blood pressure vs. placebo[1][2] |
| Linezolid | Not specified | 3.48[1] | Evidence of MAO inhibition reported[1] |
A tyramine sensitivity ratio of ≥2 is considered clinically relevant.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro MAO Inhibition Assay
The inhibitory activity of Tedizolid and Linezolid on human monoamine oxidase A (MAO-A) and B (MAO-B) was determined using reversible inhibitors. The 50% inhibitory concentration (IC50) was calculated for both compounds against both MAO isoforms.[1][2] Incubation of 10 μM Tedizolid resulted in a 64% inhibition of MAO-A and a 62% inhibition of MAO-B.[1] The prodrug, Tedizolid phosphate, showed minimal inhibitory effects.[1] Reversibility of inhibition was confirmed through overnight incubation studies.[1]
In Vivo Mouse Head Twitch Model
To assess serotonergic activity, Tedizolid phosphate was evaluated in a mouse head twitch model. This is a standard behavioral assay used to screen for central 5-HT2A receptor agonist activity, which can be indicative of potential serotonergic side effects. The absence of head twitches in the model for Tedizolid phosphate indicated a lack of significant serotonergic activity.[1][2]
Clinical Tyramine Pressor Challenge
A randomized, placebo-controlled crossover study was conducted to evaluate the potential for Tedizolid phosphate to enhance pressor responses to oral tyramine. The concentration of tyramine required to cause a ≥30-mmHg increase in systolic blood pressure (TYR30) was determined when administered with a placebo versus 200 mg/day of Tedizolid phosphate at a steady state.[1][2] The geometric mean tyramine sensitivity ratio was then calculated.[1][2]
Clinical Pseudoephedrine Interaction Study
In a separate study, the effect of co-administering Tedizolid phosphate with pseudoephedrine on blood pressure was assessed. Mean maximum systolic blood pressure was compared when pseudoephedrine was given with Tedizolid phosphate versus a placebo to determine any significant interaction.[1][2]
Visualizing Pathways and Workflows
Signaling Pathway: MAO Inhibition
Monoamine oxidase (MAO) enzymes are responsible for the degradation of neurotransmitters such as serotonin. Inhibition of MAO can lead to an increase in these neurotransmitters, which can cause drug-drug and drug-food interactions. Tedizolid is a weak, reversible inhibitor of both MAO-A and MAO-B in vitro.[1][2]
Figure 1: Mechanism of MAO Inhibition by Tedizolid.
Experimental Workflow: From In Vitro to Clinical Validation
The following diagram illustrates a typical workflow for validating in vitro findings in subsequent in vivo and clinical studies.
Figure 2: Workflow for Validating MAO Inhibition.
Logical Relationship: Comparative Assessment
This diagram outlines the logical flow for comparing the two compounds based on the presented data.
Figure 3: Comparative Logic for Tedizolid and Linezolid.
References
- 1. In Vitro, In Vivo, and Clinical Studies of Tedizolid To Assess the Potential for Peripheral or Central Monoamine Oxidase Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro, in vivo, and clinical studies of tedizolid to assess the potential for peripheral or central monoamine oxidase interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Triredisol: A Comparative Analysis of a Novel Kinase Inhibitor
In the landscape of targeted therapeutics, the specificity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. This guide provides a comparative analysis of Triredisol, a novel investigational inhibitor, against other established kinase inhibitors. The following sections present quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and workflows to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Inhibitory Activity
The inhibitory potential of this compound was assessed against a panel of kinases and compared with two well-characterized inhibitors, Inhibitor A and Inhibitor B. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%, are summarized in the table below. Lower IC50 values are indicative of higher potency.[1][2][3]
| Target Kinase | This compound (IC50 in nM) | Inhibitor A (IC50 in nM) | Inhibitor B (IC50 in nM) |
| Target Kinase 1 | 5 | 15 | 150 |
| Kinase 2 | 250 | 50 | 200 |
| Kinase 3 | >1000 | 800 | 30 |
| Kinase 4 | 800 | 120 | 500 |
| Kinase 5 | >1000 | >1000 | 75 |
Data presented are hypothetical and for illustrative purposes.
Experimental Protocols
The determination of IC50 values is crucial for characterizing the potency and selectivity of an inhibitor.[4][5] The following is a generalized protocol for a kinase inhibition assay.
In Vitro Kinase Inhibition Assay
-
Preparation of Reagents : Recombinant human kinase enzymes, corresponding peptide substrates, and ATP are prepared in a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Inhibitor Preparation : this compound and comparator inhibitors are serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction : The kinase, peptide substrate, and inhibitor are pre-incubated in a 96-well plate for 10 minutes at room temperature. The reaction is initiated by the addition of ATP.
-
Incubation : The reaction mixture is incubated for a specified time (e.g., 60 minutes) at 30°C.
-
Detection : The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radiometric assays (incorporation of ³³P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.
-
Data Analysis : The percentage of kinase activity is calculated for each inhibitor concentration relative to a DMSO control. The IC50 values are then determined by fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizing Molecular Interactions and Workflows
To better understand the context of this compound's action and the processes used to evaluate it, the following diagrams are provided.
The presented data and methodologies underscore the importance of rigorous comparative studies in the evaluation of new therapeutic agents. This compound, in this hypothetical analysis, demonstrates a high degree of potency and selectivity for its primary target, a characteristic that is highly sought after in the development of targeted cancer therapies and other treatments involving kinase signaling. Further in-depth studies, including cellular assays and in vivo models, are necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xenotech.com [xenotech.com]
- 5. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Safety and Efficacy of B-Vitamin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the constituent B vitamins found in combination therapies such as Triredisol: Thiamine (B1217682) (Vitamin B1), Pyridoxine (Vitamin B6), and Methylcobalamin (B1676134) (a form of Vitamin B12). While the term "therapeutic index" is not formally applied to vitamin supplements in the same manner as pharmaceuticals, this document evaluates the safety and efficacy of each component, offering a crucial resource for formulation and research.
I. Comparative Safety and Recommended Intake
The concept of a therapeutic index, a ratio of a drug's toxic dose to its effective dose, is less relevant for vitamins, which are essential nutrients. A more pertinent measure of safety for vitamins is the Tolerable Upper Intake Level (UL), established by health organizations. The UL is the maximum daily intake unlikely to cause adverse health effects. This section compares the UL and Recommended Dietary Allowance (RDA) for the active components of this compound.
| Vitamin | Recommended Dietary Allowance (RDA) for Adults | Tolerable Upper Intake Level (UL) for Adults | Key Safety Considerations |
| Thiamine (Vitamin B1) | 1.2 mg (men), 1.1 mg (women)[1] | Not established[2][3][4] | No adverse effects have been associated with high intakes from food or supplements. Excess thiamine is efficiently excreted in the urine.[2][4] |
| Pyridoxine (Vitamin B6) | 1.3 - 1.7 mg[5] | 100 mg[5][6] | Chronic high doses can lead to sensory neuropathy, a type of nerve damage.[7] |
| Methylcobalamin (Vitamin B12) | 2.4 mcg[8] | Not established | No adverse effects have been associated with excess vitamin B12 from food or supplements in healthy individuals.[8] |
II. Mechanisms of Action
The therapeutic effects of this B-vitamin combination stem from the distinct and synergistic roles each vitamin plays in cellular metabolism and function.
-
Thiamine (Vitamin B1): In its active form, thiamine pyrophosphate (TPP), it is an essential coenzyme in carbohydrate metabolism, crucial for the Krebs cycle and the pentose (B10789219) phosphate (B84403) pathway.[5] This role is fundamental for energy production in all cells, particularly in the nervous system. Thiamine is also involved in the synthesis of neurotransmitters.[9]
-
Pyridoxine (Vitamin B6): The active form, pyridoxal (B1214274) 5'-phosphate (PLP), is a versatile coenzyme participating in over 100 enzymatic reactions.[6] It is central to amino acid metabolism, including the synthesis of neurotransmitters such as GABA, dopamine, and serotonin. PLP also plays a role in regulating homocysteine levels.[2]
-
Methylcobalamin (Vitamin B12): As an active form of vitamin B12, methylcobalamin is a critical cofactor for the enzyme methionine synthase. This enzyme is vital for the conversion of homocysteine to methionine, a process essential for DNA synthesis and methylation reactions.[7] It is also crucial for the maintenance of the myelin sheath that protects nerve fibers.[10]
III. Experimental Protocols: Assessment of Vitamin B Status
Accurate assessment of vitamin B status is essential in both clinical and research settings. The following outlines the standard experimental protocols for determining deficiencies in Thiamine, Pyridoxine, and Vitamin B12.
A. Assessment of Thiamine (Vitamin B1) Deficiency
-
Clinical Evaluation: A thorough patient history focusing on diet, alcohol consumption, and gastrointestinal health is the first step. Clinical signs of deficiency can include anorexia, irritability, and neurological symptoms such as peripheral neuropathy.[11][12]
-
Laboratory Analysis:
-
Direct Measurement: The most sensitive and specific method is the quantification of Thiamine Diphosphate (TDP), the active form of B1, in whole blood or erythrocytes using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13]
-
Functional Assay: The erythrocyte transketolase (ETK) activity assay measures the activity of a thiamine-dependent enzyme before and after the addition of TDP. A significant increase in activity after TDP addition indicates a deficiency.[14][15]
-
B. Assessment of Pyridoxine (Vitamin B6) Deficiency
-
Clinical Evaluation: Assessment should include an examination for signs of peripheral neuropathy, seborrheic dermatitis, glossitis (inflammation of the tongue), and cheilosis (cracking at the corners of the mouth).[10][16]
-
Laboratory Analysis:
-
Direct Biomarker: The most commonly used biomarker is the concentration of plasma pyridoxal 5'-phosphate (PLP).[3][17]
-
Functional Tests: These include measuring the activity of erythrocyte transaminases (enzymes dependent on B6) and analyzing urinary excretion of tryptophan metabolites after a tryptophan load.[3][18] A combination of biomarkers is often recommended for an accurate assessment.[2][3]
-
C. Assessment of Vitamin B12 (Cobalamin) Deficiency
-
Clinical Evaluation: A comprehensive history and physical examination should be conducted, with attention to neurological symptoms and signs of anemia (fatigue, pallor).[19]
-
Laboratory Analysis:
-
Initial Tests: A complete blood count (CBC) to detect megaloblastic anemia and a direct measurement of serum vitamin B12 levels are the standard initial tests.[19][20]
-
Confirmatory Tests: For borderline B12 levels, measurement of serum methylmalonic acid (MMA) and homocysteine levels are recommended.[9][20][21] Elevated levels of both are indicative of a B12 deficiency.[19]
-
IV. Visualizing Key Pathways and Processes
To further elucidate the roles of these B vitamins and the methodologies for their assessment, the following diagrams are provided.
References
- 1. southtees.nhs.uk [southtees.nhs.uk]
- 2. Direct and Functional Biomarkers of Vitamin B6 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct and Functional Biomarkers of Vitamin B6 Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct and Functional Biomarkers of Vitamin B6 Status | Annual Reviews [annualreviews.org]
- 5. Vitamin B12-Related Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct and Functional Biomarkers of Vitamin B6 Status. | Semantic Scholar [semanticscholar.org]
- 7. Biomarkers and Algorithms for the Diagnosis of Vitamin B12 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nutritional Assessment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Vitamin B12 - Health Professional Fact Sheet [ods.od.nih.gov]
- 10. Vitamin B6 Deficiency and Dependency - Nutritional Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 11. Vitamin B1 (Thiamine) Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 13. mayocliniclabs.com [mayocliniclabs.com]
- 14. Thiamine deficiency disorders: diagnosis, prevalence, and a roadmap for global control programs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vitamin B1 (Thiamine): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 16. Vitamin B6 Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. optimaldx.com [optimaldx.com]
- 18. droracle.ai [droracle.ai]
- 19. Vitamin B12 Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Vitamin B12 Deficiency: Recognition and Management | AAFP [aafp.org]
- 21. Vitamin B12 - Health Professional Fact Sheet [ods.od.nih.gov]
Independent Verification of Triredisol's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical Retinoic Acid Receptor (RAR) agonist, Triredisol, with established RAR agonists, All-Trans Retinoic Acid (ATRA) and Tamibarotene. The information is intended to offer a framework for evaluating the potential biological activity of new chemical entities in the field of retinoid signaling.
Comparative Analysis of RAR Agonist Activity
The following table summarizes the quantitative data for this compound (hypothetical), ATRA, and Tamibarotene, focusing on their potency and selectivity for Retinoic Acid Receptors (RARs).
| Parameter | This compound (Hypothetical) | All-Trans Retinoic Acid (ATRA) | Tamibarotene |
| Target Receptor(s) | Highly selective for RARα | Pan-agonist (RARα, RARβ, RARγ) | Selective for RARα and RARβ |
| EC50 for RARα Activation | 0.1 nM | 169 nM[1] | More potent than ATRA[2] |
| EC50 for RARβ Activation | > 1000 nM | 9 nM[1] | Specific agonist for RARα/β[2] |
| EC50 for RARγ Activation | > 1000 nM | 2 nM[1] | Low affinity for RARγ[3][4] |
| Cellular Differentiation (HL-60) | ED50 = 5 nM | ED50 ≈ 0.25 µM[5] | Several times more potent than ATRA[2] |
| Clinical Application | Preclinical | Acute Promyelocytic Leukemia (APL)[6] | Relapsed or Refractory APL[2] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for evaluating these compounds, the following diagrams illustrate the Retinoic Acid signaling pathway and a typical experimental workflow for assessing RAR agonist activity.
Caption: Retinoic Acid Signaling Pathway.
References
- 1. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tamibarotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Tamibarotene: a candidate retinoid drug for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Effective Model of the Retinoic Acid Induced HL-60 Differentiation Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for Laboratory Reagents
Disclaimer: The term "Triredisol" is not consistently used in chemical safety literature and appears to be ambiguous. It may be a brand name, a misspelling, or a component of a mixture. Given the context of laboratory research and the professionals targeted by this guidance, it is highly probable that the query refers to TRIzol™ , a common reagent used for RNA extraction. TRIzol™ contains phenol (B47542) and guanidinium (B1211019) thiocyanate (B1210189), which are hazardous materials requiring specific disposal protocols.
This guide will primarily focus on the disposal procedures for TRIzol™ and similar phenol-guanidinium thiocyanate-based reagents. Additionally, information on the disposal of Triethylene Glycol Dimethacrylate , another chemical sometimes associated with similar trade names, is provided as a secondary reference.
Disposal of TRIzol™ and Phenol-Guanidinium Thiocyanate Reagents
TRIzol™ and similar reagents are toxic, corrosive, and pose a significant health risk if not handled and disposed of correctly.[1][2][3] They are harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[1][2][3][4] Furthermore, the guanidinium thiocyanate component can produce toxic gases if mixed with bleach or acids.
Hazard Summary for TRIzol™
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[1][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation and damage to organs through prolonged or repeated exposure.[1][3] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[3] |
Experimental Protocol: TRIzol™ Waste Disposal
This protocol outlines the necessary steps for the safe collection and disposal of TRIzol™ waste in a laboratory setting.
I. Personal Protective Equipment (PPE) and Handling:
-
Always handle TRIzol™ inside a certified chemical fume hood to avoid inhaling hazardous vapors.[5]
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile gloves should be changed immediately upon contact with TRIzol™), and chemical splash goggles.[1][6]
-
Before starting work, locate the nearest eyewash station and safety shower.[6]
II. Waste Segregation and Collection:
-
Liquid Waste:
-
All liquid waste containing TRIzol™, phenol, or chloroform (B151607) must be collected as hazardous waste.[5][6]
-
Collect liquid waste in a designated, compatible, and sealable hazardous waste container.[5] This container should be clearly labeled "Hazardous Waste: Phenol, Guanidinium Thiocyanate" or as per your institution's guidelines.
-
If TRIzol™ is mixed with chloroform, it should be disposed of in a "Halogenated Aqueous" waste container. Otherwise, it can be disposed of as "Non-halogenated" waste, ensuring compatibility with other contents.[8]
-
-
Solid Waste:
-
Collect all materials contaminated with TRIzol™, such as pipette tips, centrifuge tubes, and gloves, in a separate, sealable container lined with a plastic bag.[5]
-
This container must also be labeled as hazardous waste.[5] Puncture-proof containers are preferred for solid waste.[5]
-
Disposable items that are not grossly contaminated may be disposed of in regular trash, but if they have a strong odor or visible residue, they must be treated as hazardous waste.[8]
-
III. Container Management and Disposal:
-
Keep hazardous waste containers securely closed when not in use.[5]
-
Store waste containers in a designated Satellite Accumulation Area within the laboratory.
-
Do not overfill containers; request a hazardous waste pickup when the container is approximately 90% full.[5]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup (e.g., contacting the Environmental Health & Safety (EH&S) office).[5][6]
TRIzol™ Waste Disposal Workflow
References
- 1. scribd.com [scribd.com]
- 2. abpbio.com [abpbio.com]
- 3. Vector SDS and Chemical Management [biolauniversity-ca.safecollegessds.com]
- 4. fishersci.com [fishersci.com]
- 5. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 6. kopplab.faculty.ucdavis.edu [kopplab.faculty.ucdavis.edu]
- 7. abpbio.com [abpbio.com]
- 8. amherst.edu [amherst.edu]
Essential Safety and Operational Guide for Handling Triredisol
This document provides immediate and essential safety, handling, and disposal information for Triredisol, a formulation containing Thiamine (Vitamin B1), Pyridoxine (Vitamin B6), and Methylcobalamin (Vitamin B12). The following procedures are designed for laboratory and research professionals to ensure safe handling and minimize risks.
Hazard Identification and Personal Protective Equipment (PPE)
While Methylcobalamin is generally not considered hazardous[1][2], Thiamine and Pyridoxine present certain risks. Thiamine can cause serious eye irritation and may form combustible dust[3][4]. Pyridoxine may lead to skin, eye, and respiratory irritation[5][6]. Therefore, a cautious approach is necessary when handling this compound.
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles | To protect against dust particles and potential eye irritation. |
| Hand Protection | Nitrile gloves | To prevent skin contact and potential irritation. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | N95 respirator or equivalent | Recommended when handling powders to minimize inhalation of dust. |
Safe Handling and Operational Protocols
Adherence to the following step-by-step procedures is crucial for the safe handling of this compound in a laboratory setting.
1. Receiving and Storage:
-
Inspect incoming containers for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep containers tightly sealed to prevent contamination and exposure to moisture.
-
Avoid storing near incompatible materials such as strong oxidizing agents.
2. Preparation and Use:
-
Always handle this compound within a well-ventilated area or a fume hood to minimize inhalation of any dust.
-
Wear the recommended personal protective equipment (PPE) as detailed in the table above.
-
Avoid generating dust when handling the powdered form.
-
After handling, wash hands thoroughly with soap and water.
Experimental Workflow for Safe Handling
Caption: Experimental workflow for the safe handling of this compound.
Emergency Procedures
In the event of an accidental exposure or spill, follow these immediate steps.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Skin Contact | Wash the affected area thoroughly with soap and water. |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Emergency Response Logic
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
